molecular formula C7H12O3 B3021171 Ethyl 3-ethoxyacrylate CAS No. 5941-55-9

Ethyl 3-ethoxyacrylate

Cat. No.: B3021171
CAS No.: 5941-55-9
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N
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Description

Ethyl 3-ethoxyacrylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name Ethyl 3 ethyoxy-2-propenoate
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Record name Ethyl 3-ethoxyacrylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828
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Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3 ETHYOXY-2-PROPENOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-ethoxyacrylate is a versatile organic compound widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its unique bifunctional nature, possessing both an enol ether and an ester group, imparts significant reactivity and makes it a valuable building block for the construction of heterocyclic systems and other intricate molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with this compound.

Chemical Properties

This compound is a colorless liquid with a characteristic odor. It is stable under standard conditions but should be stored in a cool, dry place away from sources of ignition. Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 195-196 °C (lit.)
Density 0.998 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.446 (lit.)
Flash Point 76 °C (168.8 °F) - closed cup
Solubility Information not readily available, but expected to be soluble in common organic solvents.
CAS Number 1001-26-9[1]

Chemical Structure

The structure of this compound features a carbon-carbon double bond with an ethoxy group at the 3-position and an ethyl ester at the 1-position. The presence of the double bond gives rise to the possibility of E/Z isomerism. The commercially available compound is typically the more stable E-isomer (trans).

Key Structural Identifiers:

  • SMILES: CCO\C=C\C(=O)OCC

  • InChI: 1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+

  • InChIKey: ITQFPVUDTFABDH-AATRIKPKSA-N

The molecule's reactivity is centered around the electron-rich double bond, which is susceptible to electrophilic attack, and the ester functionality, which can undergo hydrolysis or transesterification.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with ethanol (B145695) and an organic base, and subsequent elimination catalyzed by an acid. The following is a representative experimental protocol adapted from patent literature.[2]

Materials:

  • Trichloroacetyl chloride

  • Vinyl ethyl ether

  • Ethanol

  • Triethylamine (B128534) (or Diisopropylethylamine)

  • Potassium bisulfate

  • Nitrogen gas

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, add 91g (0.5 mol) of trichloroacetyl chloride.

  • Addition of Vinyl Ethyl Ether: Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the reaction temperature at 25 °C.

  • Reaction: Stir the mixture at 25 °C for 8 hours.

  • Removal of Low-Boiling Byproducts: Reduce the pressure to distill off any low-boiling point byproducts at a temperature below 40 °C.

  • Addition of Base and Ethanol: After distillation, add 66g (0.65 mol) of triethylamine and 100g of ethanol. Maintain the temperature at 30 °C and stir for 8 hours.

  • Workup: Filter the reaction mixture and recover the filter cake. Distill the filtrate under reduced pressure at a temperature below 50 °C to remove the ethanol.

  • Elimination: To the residue, add 6.8g (0.05 mol) of potassium bisulfate. Heat the mixture to 80 °C and bubble nitrogen gas through it at a flow rate of 300 mL/min for 5 hours.

  • Purification: The final product, this compound, is obtained by reduced pressure distillation. A typical yield is approximately 85.7% with a purity of 98.6% as determined by gas chromatography.[2]

G Synthesis Workflow of this compound A 1. Reaction of Trichloroacetyl Chloride and Vinyl Ethyl Ether B 2. Removal of Low-Boiling Byproducts (Distillation) A->B C 3. Addition of Triethylamine and Ethanol B->C D 4. Filtration and Removal of Ethanol (Distillation) C->D E 5. Acid-Catalyzed Elimination D->E F 6. Final Purification (Reduced Pressure Distillation) E->F

Synthesis Workflow of this compound
Purification

The primary method for purifying this compound is reduced pressure distillation .[2] This technique is essential to separate the desired product from starting materials, solvents, and byproducts with different boiling points. The specific conditions for distillation (pressure and temperature) will depend on the scale of the reaction and the desired purity. As mentioned in the synthesis protocol, the final product is typically distilled under reduced pressure.

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and identifying any impurities. The gas chromatogram will show the retention time of the main component, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include C=O stretching for the ester, C=C stretching for the alkene, and C-O stretching for the ether and ester groups.[6]

Role in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[7] Its ability to introduce a three-carbon chain with versatile functional groups makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

A notable example of its application is in the synthesis of Zaleplon , a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[8] While this compound is not directly incorporated into the final Zaleplon molecule in the most common synthetic routes, it is used in the preparation of key intermediates or impurities for analytical standards.[8] The synthesis of Zaleplon itself involves the condensation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide (B32628) with 3-amino-4-cyanopyrazole.[9] The structural motifs present in this compound are analogous to fragments used to construct such precursors.

Zaleplon's mechanism of action involves its selective binding to the GABA-A receptor complex in the brain, which enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation.[10]

G Role of this compound as a Building Block cluster_0 Drug Discovery & Development A This compound (Versatile Building Block) B Synthesis of Heterocyclic Intermediates A->B Chemical Transformation C Active Pharmaceutical Ingredient (API) Synthesis (e.g., Zaleplon precursors) B->C Further Synthetic Steps D Final Drug Product C->D

Role of this compound as a Building Block

References

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate (CAS 1001-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-ethoxyacrylate (CAS number 1001-26-9), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document outlines its chemical and physical properties, details established synthesis protocols, and discusses its role in the preparation of complex molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an organic compound classified as an acrylate (B77674) ester, characterized by an ethyl ester functional group and an ethoxy substituent on the acrylate backbone.[1] This structure imparts notable reactivity and solubility, making it a valuable building block in chemical synthesis.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1001-26-9[1][3][4][5][6][7][8][9][10]
Molecular Formula C₇H₁₂O₃[1][3][4][6][11][12]
Molecular Weight 144.17 g/mol [3][5][6][7][8][11][12]
Appearance Colorless to light yellow, clear liquid[1][11]
Boiling Point 195-196 °C[4][7][8][9][11]
Melting Point -34 °C[4][11]
Density 0.998 g/mL at 25 °C[4][7][8][9]
Refractive Index (n20/D) 1.446[4][7][8][9]
Flash Point 76 °C (169 °F) - closed cup[4][8]
Solubility Soluble in water[4][9]
Vapor Pressure 0.418 mmHg at 25°C[4]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. These routes offer varying yields and utilize different starting materials and reaction conditions.

Synthesis from Ethyl Bromoacetate (B1195939) and Triethyl Orthoformate

One common laboratory-scale synthesis involves the reaction of Ethyl bromoacetate with Triethyl orthoformate.[3]

Experimental Protocol:

  • Wash 40 g of powdered Zinc with dilute hydrochloric acid, followed by three washes with water, one with methanol, and one with acetone. Dry the zinc under vacuum (20 mmHg) at 100 °C for 10 minutes.

  • To a 100 mL three-necked round-bottomed flask, add 25 g of the treated Zinc and a catalytic amount of iodine under a nitrogen atmosphere.

  • Add 6 mL of anhydrous benzene (B151609) and heat the mixture to reflux with stirring.

  • Over a period of 45 minutes, add a mixture of 8.35 g (0.05 mol) of ethyl bromoacetate and 8.89 g (0.06 mol) of triethyl orthoformate.

  • After the addition is complete, add another 6.25 g of treated Zinc powder to the reaction mixture.

  • Continue to reflux the reaction for 6 hours.

  • Pour the reaction solution into a mixture of 100 mL of ice-water and 50 g of ice, and add excess acetic acid.

  • Separate the ether layer and wash it with a saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous sodium sulfate (B86663) and concentrate it.

  • Distill the residue under vacuum (1.5 mmHg) to collect the intermediate, ethyl 3,3-diethoxypropionate, at 79-81 °C.

  • Heat the collected ethyl 3,3-diethoxypropionate at 190-200 °C for 2 hours to yield this compound as a colorless liquid with a delicate smell.[3]

G A Ethyl Bromoacetate D Reflux (6 hours) A->D B Triethyl Orthoformate B->D C Zinc, Iodine, Benzene C->D E Work-up & Purification D->E F Ethyl 3,3-diethoxypropionate E->F G Heat (190-200°C, 2 hours) F->G H This compound G->H

Caption: Synthesis of this compound from Ethyl Bromoacetate.

Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

A patented method describes the synthesis of this compound starting from trichloroacetyl chloride and vinyl ethyl ether, which is suitable for industrial production.[13]

Experimental Protocol:

  • In a three-necked bottle, add 91 g (0.5 mol) of trichloroacetyl chloride.

  • Slowly add 54 g (0.75 mol) of vinyl ethyl ether over approximately 1 hour, maintaining the temperature at 25 °C.

  • Keep the reaction mixture at 25 °C for 8 hours.

  • Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40 °C.

  • To the residue, add 66 g (0.65 mol) of triethylamine (B128534) and 100 g of ethanol.

  • Maintain the reaction at 30 °C for 8 hours.

  • Filter the mixture and recover the filter cake.

  • Distill the filtrate under reduced pressure at a temperature below 50 °C to remove ethanol.

  • Add 6.8 g (0.05 mol) of potassium bisulfate to the residue and raise the temperature to 80 °C.

  • Introduce nitrogen gas at a flow rate of 300 mL/min and maintain the temperature for 5 hours.

  • Perform reduced pressure distillation to obtain this compound.[13]

G A Trichloroacetyl Chloride C Reaction (25°C, 8h) A->C B Vinyl Ethyl Ether B->C D Intermediate C->D F Reaction (30°C, 8h) D->F E Triethylamine, Ethanol E->F G Intermediate F->G H Potassium Bisulfate, Heat (80°C, 5h), N2 G->H I This compound H->I

Caption: Industrial synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis and for pharmaceutical applications.[3][14] Its bifunctional nature, containing both an acrylate and an enol ether, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[2][11]

A significant application is in the pharmaceutical industry for the preparation of impurities of active pharmaceutical ingredients.[11] For instance, it is used in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the hypnotic agent Zaleplon.[9] This highlights its importance in the quality control and safety assessment of pharmaceutical products.[11]

Beyond this specific use, its general utility as an organic building block makes it relevant for chemists engaged in creating novel compounds in fields ranging from materials science to agrochemicals.[1][11] It is also used in the production of various polymers and copolymers for coatings, adhesives, and sealants.[1]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard Statements H315Causes skin irritation[8][15]
H319Causes serious eye irritation[8][15]
H335May cause respiratory irritation[8][15]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[8][15]
P264Wash skin thoroughly after handling[15]
P271Use only outdoors or in a well-ventilated area[8][15]
P280Wear protective gloves/protective clothing/eye protection/face protection[8][15]
P302 + P352IF ON SKIN: Wash with plenty of water[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8][15]

It is classified as a combustible liquid.[8] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[8][10] It should be stored in a cool, well-ventilated area, away from incompatible materials such as acids, strong bases, reducing agents, and oxidizing agents.[7][8][9][10]

Conclusion

This compound is a key chemical intermediate with established synthesis routes and important applications, particularly in the pharmaceutical industry. Its versatile reactivity makes it a valuable tool for synthetic chemists. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-ethoxyacrylate, a key intermediate in various organic syntheses.[1][2] The information herein is curated to support laboratory research, chemical process development, and quality control efforts.

Chemical Identity

  • Systematic Name: Ethyl 3-ethoxyprop-2-enoate[3]

  • Synonyms: Ethyl 3-ethoxy-2-propenoate, Ethyl beta-ethoxyacrylate[3][4][5]

  • CAS Number: 1001-26-9[1][3][4][5][6][7]

  • Molecular Formula: C₇H₁₂O₃[1][2][3][7][8]

  • Molecular Weight: 144.17 g/mol [1][2][3][4]

  • Chemical Structure:

    • Linear Formula: CH₃CH₂OCH=CHCOOCH₂CH₃[4][5]

    • SMILES: CCO\C=C\C(=O)OCC[4]

    • InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N[4][5][7]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are critical for designing experimental setups, performing reaction stoichiometry, and ensuring safe handling and storage.

PropertyValueUnitsConditions
Appearance Clear Liquid-Ambient
Melting Point -34°C-
Boiling Point 195-196°Cat 760 mmHg (lit.)
Density 0.998g/mLat 25 °C (lit.)
Refractive Index (nD) 1.446-at 20 °C (lit.)
Flash Point 76°CClosed Cup
Vapor Pressure 0.418mmHgat 25 °C
Water Solubility Soluble--
Storage Temperature 2-8°C-

[Data sourced from references 1, 2, 3, 6, 8]

Experimental Protocols for Property Determination

While the specific experimental reports for this compound are not detailed in the provided literature, the following are standard, validated methodologies for determining the key physical properties listed above. These protocols are widely accepted in the fields of chemistry and pharmacology.

3.1. Determination of Boiling Point

The boiling point is determined by distillation.

  • Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

3.2. Determination of Density

A pycnometer (specific gravity bottle) is used for the precise measurement of density.

  • Apparatus: A pycnometer of a known volume, a balance accurate to ±0.0001 g, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed.

    • It is then filled with the sample liquid and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed, carefully dried on the outside, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.3. Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

  • Apparatus: An Abbe refractometer with a light source and a constant temperature water circulator.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

    • The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the lower prism.

    • The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale at a specified temperature (e.g., 20 °C).

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical properties of this compound.

Logical Relationship of Chemical Properties cluster_identity Chemical Identity cluster_properties Physical Properties cluster_methods Determination Methods Compound This compound CAS: 1001-26-9 BoilingPoint Boiling Point 195-196 °C Compound->BoilingPoint Density Density 0.998 g/mL Compound->Density RefractiveIndex Refractive Index 1.446 Compound->RefractiveIndex MeltingPoint Melting Point -34 °C Compound->MeltingPoint Distillation Distillation BoilingPoint->Distillation Pycnometry Pycnometry Density->Pycnometry Refractometry Abbe Refractometry RefractiveIndex->Refractometry DSC Calorimetry (DSC) MeltingPoint->DSC

Caption: Interrelation of this compound's identity and its key physical properties with their standard determination methods.

Generalized Workflow for Boiling Point Determination start Start setup Assemble Distillation Apparatus start->setup sample Add Sample and Boiling Chips setup->sample heat Apply Gentle Heat sample->heat observe Observe for Stable Boiling and Condensate Ring heat->observe record Record Stable Temperature Reading observe->record end End record->end

References

Physicochemical Properties of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides core technical data on this compound, a significant intermediate in organic and pharmaceutical synthesis.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
Molecular Formula C₇H₁₂O₃[1][2][3][4]
Molecular Weight 144.17 g/mol [1][2][3][4][5]
Linear Formula CH₃CH₂OCH=CHCOOCH₂CH₃[5]
CAS Number 1001-26-9[1][3][4][5][6]
Boiling Point 195-196 °C[1][2][5][6]
Density 0.998 g/mL at 25 °C[2][5][6]
Refractive Index n20/D 1.446[2][5][6]

Structural and Property Relationships

The molecular structure of this compound dictates its physical and chemical characteristics. The following diagram illustrates the logical connections between the compound's identifiers and its key properties.

Ethyl_3_ethoxyacrylate Compound This compound Identifiers Chemical Identifiers Compound->Identifiers Formulas Chemical Formulas Compound->Formulas Properties Physical Properties Compound->Properties CAS CAS: 1001-26-9 Identifiers->CAS MolecularFormula Molecular: C₇H₁₂O₃ Formulas->MolecularFormula LinearFormula Linear: CH₃CH₂OCH=CHCOOCH₂CH₃ Formulas->LinearFormula MolecularWeight MW: 144.17 g/mol Formulas->MolecularWeight BoilingPoint Boiling Point: 195-196 °C Properties->BoilingPoint Density Density: 0.998 g/mL Properties->Density RefractiveIndex Refractive Index: 1.446 Properties->RefractiveIndex

Fig. 1: Properties of this compound.

References

A Technical Guide to the Physicochemical Properties of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of Ethyl 3-ethoxyacrylate (CAS No: 1001-26-9), a key intermediate in organic and pharmaceutical synthesis.[1][2] This document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueConditions
Boiling Point 195-196 °C(lit.)[1][3]
Density 0.998 g/mLat 25 °C (lit.)[1][3]
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol [1]
Refractive Index n20/D 1.446(lit.)[1][3]

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and application of this compound in research and development. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid sample.[4] It is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][5]

Methodology:

  • Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.[3]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles is observed.[3] The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Sample_Prep Prepare Sample in Fusion Tube Capillary_Insert Insert Inverted Sealed Capillary Tube Sample_Prep->Capillary_Insert Thermometer_Attach Attach to Thermometer Capillary_Insert->Thermometer_Attach Heating_Bath Immerse in Heating Bath Thermometer_Attach->Heating_Bath Heat Gently Heat Bath Heating_Bath->Heat Observe_Bubbles Observe Continuous Bubble Stream Heat->Observe_Bubbles Record_Temp Record Temperature Observe_Bubbles->Record_Temp Cool Remove Heat Record_Temp->Cool Record_BP Record Temperature at Liquid Entry Cool->Record_BP

Figure 1: Experimental workflow for boiling point determination.

Determination of Density (Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.[1] This method relies on precise measurements of both mass and volume.

Methodology:

  • Measure Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • Add Liquid: A specific volume of this compound is added to the container. The volume should be read carefully from the bottom of the meniscus.

  • Measure Mass of Filled Container: The total mass of the container with the liquid is measured.

  • Calculate Mass of Liquid: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass.

  • Calculate Density: The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, it is recommended to perform the measurement multiple times and average the results.[1]

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Density Calculation Weigh_Empty Weigh Empty Pycnometer (m1) Fill_Liquid Fill with Liquid Weigh_Empty->Fill_Liquid Weigh_Full Weigh Filled Pycnometer (m2) Fill_Liquid->Weigh_Full Calculate_Mass Calculate Liquid Mass (m = m2 - m1) Weigh_Full->Calculate_Mass Calculate_Density Calculate Density (ρ = m / V) Calculate_Mass->Calculate_Density Known_Volume Use Pycnometer of Known Volume (V) Known_Volume->Calculate_Density

Figure 2: Experimental workflow for density determination.

References

Spectroscopic and Synthetic Profile of Ethyl 3-ethoxyacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 3-ethoxyacrylate, a key intermediate in organic and pharmaceutical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. A representative synthetic pathway is also illustrated.

Spectroscopic Data

The empirical formula for this compound is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The spectroscopic data presented below provides a comprehensive fingerprint for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data for this compound is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.5d~121HHc
~5.2d~121HHb
~4.1q~72HHd
~3.8q~72HHe
~1.3t~73HHa
~1.2t~73HHf

Structure for ¹H NMR Assignments:

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~167C=O (ester)
~162C(OEt)
~97=CH(COOEt)
~66OCH₂(ethoxy)
~60OCH₂(ester)
~15CH₃(ethoxy)
~14CH₃(ester)

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkane)
~1710StrongC=O stretch (α,β-unsaturated ester)
~1630MediumC=C stretch (alkene)
~1220StrongC-O stretch (ester)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityProposed Fragment
144Moderate[M]⁺ (Molecular Ion)
115Moderate[M - C₂H₅]⁺
99Strong[M - OC₂H₅]⁺
71Strong[M - COOC₂H₅]⁺

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a single-pulse experiment.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled single-pulse experiment.

    • Set the spectral width to cover the full ¹³C chemical shift range (e.g., 0-220 ppm).[4]

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

  • Acquire the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial.

Instrument Setup and Data Acquisition:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Set to a temperature of ~250°C.

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280°C and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Source Temperature: Set to ~230°C.

    • Quadrupole Temperature: Set to ~150°C.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Processing:

  • Analyze the total ion chromatogram (TIC) to identify the retention time of the this compound peak.

  • Extract the mass spectrum corresponding to this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl propiolate with ethanol (B145695) in the presence of a base catalyst.

Synthesis_of_Ethyl_3_ethoxyacrylate ethyl_propiolate Ethyl propiolate reaction ethyl_propiolate->reaction ethanol Ethanol ethanol->reaction catalyst Base Catalyst (e.g., Sodium Ethoxide) reaction_label Reaction catalyst->reaction_label Catalysis product This compound reaction->product

Caption: Synthesis of this compound from ethyl propiolate and ethanol.

References

Synthesis of Ethyl 3-Ethoxyacrylate from Ethyl Bromoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing ethyl 3-ethoxyacrylate, a valuable intermediate in organic and medicinal chemistry, starting from the readily available precursor, ethyl bromoacetate (B1195939). This document details two main synthetic strategies: a two-step approach involving a Reformatsky-type reaction followed by an elimination, and a plausible alternative route via a Wittig reaction.

Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these methods in a laboratory setting.

Pathway 1: Reformatsky-Type Reaction and Subsequent Elimination

This is the most direct and well-documented method for the synthesis of this compound from ethyl bromoacetate. The pathway involves two key steps:

  • Formation of Ethyl 3,3-Diethoxypropionate: A Reformatsky-type reaction between ethyl bromoacetate and triethyl orthoformate is carried out in the presence of activated zinc.

  • Elimination of Ethanol (B145695): The intermediate, ethyl 3,3-diethoxypropionate, undergoes thermal elimination of one equivalent of ethanol to yield the desired product, this compound.

Reaction Scheme

G cluster_step1 Step 1: Reformatsky-Type Reaction cluster_step2 Step 2: Elimination EB Ethyl Bromoacetate r1 + EB->r1 TO Triethyl Orthoformate TO->r1 Zn Zinc (Zn) Zn->r1 Benzene (B151609), I₂ (cat.) Reflux, 6h EDP Ethyl 3,3-Diethoxypropionate EDP2 Ethyl 3,3-Diethoxypropionate r1->EDP r2 Δ EDP2->r2 Heat (190-200 °C, 2h) EEA This compound EtOH Ethanol r2->EEA r2->EtOH

Caption: Overall reaction scheme for the synthesis of this compound from ethyl bromoacetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,3-Diethoxypropionate

  • Zinc Activation: 40 g of zinc powder is washed sequentially with dilute hydrochloric acid (1x), deionized water (3x), methanol (B129727) (1x), and acetone (B3395972) (1x). The washed zinc is then dried under vacuum (20 mmHg) at 100 °C for 10 minutes.

  • Reaction Setup: A 100 mL three-necked round-bottom flask is charged with 25 g of the activated zinc and a catalytic amount of iodine under a nitrogen atmosphere. 6 mL of anhydrous benzene is added, and the mixture is heated to reflux with stirring.

  • Addition of Reactants: A solution of 8.35 g (0.05 mol) of ethyl bromoacetate and 8.89 g (0.06 mol) of triethyl orthoformate is added dropwise over 45 minutes while maintaining reflux.

  • Reaction Completion: After the initial addition, an additional 6.25 g of activated zinc is added to the reaction mixture. The reaction is then refluxed for an additional 6 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into a mixture of 100 mL of ice-water and 50 g of ice. Excess acetic acid is added. The ether layer is separated, washed with saturated sodium bicarbonate solution, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation, collecting the fraction at 79-81 °C (1.5 mmHg) to yield ethyl 3,3-diethoxypropionate as a colorless oil.

Step 2: Synthesis of this compound

  • Elimination Reaction: 2.8 g of the purified ethyl 3,3-diethoxypropionate from Step 1 is placed in a suitable flask.

  • Heating: The compound is heated to 190-200 °C and maintained at this temperature for 2 hours.

  • Product Isolation: The product, this compound, is obtained as a colorless liquid with a distinct odor.

Quantitative Data
StepProductStarting MaterialsMolar Ratio (EB:TO)SolventTemperature (°C)Time (h)Yield (%)Purity/Notes
1Ethyl 3,3-DiethoxypropionateEthyl Bromoacetate, Triethyl Orthoformate1 : 1.2BenzeneReflux (~80)629.4Colorless oil
2This compoundEthyl 3,3-Diethoxypropionate-Neat190-2002100Colorless liquid

Pathway 2: Proposed Wittig Reaction Route

An alternative, though less directly documented, pathway involves the use of a Wittig reaction. This approach consists of two main stages:

  • Synthesis of the Wittig Reagent: Preparation of ethyl (triphenylphosphoranylidene)acetate from ethyl bromoacetate and triphenylphosphine (B44618).

  • Wittig Reaction: Reaction of the ylide with a suitable carbonyl compound, such as ethyl glyoxylate (B1226380), to form the desired α,β-unsaturated ester.

Reaction Scheme

G cluster_step1 Step 1: Wittig Reagent Synthesis cluster_step2 Step 2: Wittig Reaction (Proposed) EB Ethyl Bromoacetate r1 + EB->r1 TPP Triphenylphosphine TPP->r1 Toluene (B28343) RT, 24h Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide2 Ethyl (triphenylphosphoranylidene)acetate r1->Ylide r2 + Ylide2->r2 EG Ethyl Glyoxylate EG->r2 DCM RT EEA This compound TPO Triphenylphosphine Oxide r2->EEA r2->TPO

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (triphenylphosphoranylidene)acetate

  • Reaction Setup: A 1-L round-bottom flask equipped with a magnetic stir bar is charged with 39.4 g (150 mmol) of triphenylphosphine and 200 mL of toluene. The mixture is stirred until a homogeneous solution is achieved.

  • Addition of Ethyl Bromoacetate: 16.6 mL (150 mmol) of ethyl bromoacetate is added via syringe. The flask is capped and the mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.

  • Isolation of Phosphonium (B103445) Salt: The precipitate is collected by vacuum filtration and washed with toluene and diethyl ether.

  • Ylide Formation: The dried phosphonium salt is dissolved in 450 mL of deionized water. While stirring, a 2 M aqueous solution of potassium hydroxide (B78521) is added dropwise until a pink color persists (using phenolphthalein (B1677637) indicator).

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane (B109758) (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl (triphenylphosphoranylidene)acetate as an off-white solid.

Step 2: Proposed Wittig Reaction with Ethyl Glyoxylate

Note: The following is a general procedure for a Wittig reaction with a stabilized ylide and an aldehyde, adapted for the specific reactants. This pathway requires experimental validation.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Aldehyde: Add ethyl glyoxylate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide byproduct. The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data
StepProductStarting MaterialsMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity/Notes
1Ethyl (triphenylphosphoranylidene)acetateEthyl Bromoacetate, Triphenylphosphine1 : 1TolueneRoom Temp.24~92Off-white solid
2This compoundEthyl (triphenylphosphoranylidene)acetate, Ethyl Glyoxylate1.2 : 1 (Proposed)DichloromethaneRoom Temp.(Requires optimization)(Not reported)(Requires experimental validation)

Experimental Workflow Diagrams

Pathway 1: Reformatsky-Type Reaction and Elimination Workflow

G cluster_step1 Step 1: Synthesis of Ethyl 3,3-Diethoxypropionate cluster_step2 Step 2: Elimination Reaction Activate Zn Activate Zn Reaction Setup Reaction Setup Activate Zn->Reaction Setup Add Reactants Add Reactants Reaction Setup->Add Reactants Reflux Reflux Add Reactants->Reflux Work-up Work-up Reflux->Work-up Purification (Distillation) Purification (Distillation) Work-up->Purification (Distillation) Intermediate Intermediate Purification (Distillation)->Intermediate Heating Heating Intermediate->Heating Final Product Final Product Heating->Final Product

Caption: Experimental workflow for the Reformatsky-type reaction and elimination pathway.

Pathway 2: Proposed Wittig Reaction Workflow

G cluster_step1 Step 1: Wittig Reagent Synthesis cluster_step2 Step 2: Wittig Reaction React EB & TPP React EB & TPP Isolate Salt Isolate Salt React EB & TPP->Isolate Salt Ylide Formation Ylide Formation Isolate Salt->Ylide Formation Extraction & Purification Extraction & Purification Ylide Formation->Extraction & Purification Wittig Reagent Wittig Reagent Extraction & Purification->Wittig Reagent React with Aldehyde React with Aldehyde Wittig Reagent->React with Aldehyde Work-up Work-up React with Aldehyde->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow for the proposed Wittig reaction pathway.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound from ethyl bromoacetate. The Reformatsky-type reaction followed by elimination is a well-established and reliable method with documented yields and experimental conditions. The Wittig reaction pathway presents a viable theoretical alternative that leverages a common and powerful C=C bond-forming reaction; however, the specific application to the synthesis of this compound would require further experimental optimization and validation. Researchers and drug development professionals can utilize the information provided herein to select and implement the most suitable synthetic strategy for their specific needs.

An In-depth Technical Guide to the Discovery and History of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate is a key organic intermediate with significant applications in the pharmaceutical and chemical industries. Its bifunctional nature, possessing both an acrylate (B77674) and an ether group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and reaction pathways.

Discovery and History

While the precise moment of the first synthesis of this compound is not extensively documented, its development is rooted in the broader history of acrylate chemistry. The polymerization of acrylates was first observed in the late 19th century, but it was in the early to mid-20th century that the industrial production and synthetic utility of acrylate esters began to flourish.

This compound was first synthesized in the mid-20th century during broader investigations into acrylate-based esters for various industrial applications[1]. The initial synthesis was likely driven by the need for novel monomers and intermediates for polymers, coatings, and specialty resins. Over time, its value as a precursor in fine chemical and pharmaceutical synthesis became more apparent. Notably, it serves as a key intermediate in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the hypnotic agent Zaleplon[1].

Physicochemical Properties

This compound is a colorless liquid with a characteristic ester-like odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[2][3]
Molecular Weight 144.17 g/mol [2][3]
CAS Number 1001-26-9[2][3]
Beilstein Registry Number 1721612[2]
Appearance Colorless liquid[1]
Boiling Point 195-196 °C (lit.)[2]
Density 0.998 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.446 (lit.)[2]
Flash Point 76 °C (169 °F) - closed cup[2]
Solubility Soluble in water

Synthesis Methodologies

Several methods for the synthesis of this compound have been developed. The following are detailed experimental protocols for some of the key industrial and laboratory-scale syntheses.

Synthesis from Trichloroacetyl Chloride and Ethyl Vinyl Ether

This method involves the reaction of trichloroacetyl chloride with ethyl vinyl ether, followed by treatment with ethanol (B145695) and an organic base, and subsequent elimination to yield the final product.

Experimental Protocol:

  • Step 1: Adduct Formation

    • To a three-necked flask, add 91g (0.5 mol) of trichloroacetyl chloride.

    • Slowly add 54g (0.75 mol) of ethyl vinyl ether dropwise over approximately 1.5 hours, maintaining the temperature at 30 °C.

    • After the addition is complete, continue the reaction at the same temperature for 5 hours.

    • Following the reaction, remove the low-boiling point by-products by distillation under reduced pressure at a temperature below 40 °C.

  • Step 2: Ethanolysis

    • To the residue from Step 1, add 66g (0.65 mol) of triethylamine (B128534) and 100g of ethanol.

    • Maintain the reaction mixture at 35 °C for 5 hours.

    • After the reaction, filter the mixture to recover the filter cake.

    • Distill the filtrate under reduced pressure at a temperature below 50 °C to remove ethanol.

  • Step 3: Elimination

    • To the residue from Step 2, add 6.8g (0.05 mol) of potassium bisulfate.

    • Raise the temperature to 100 °C and introduce a nitrogen stream at a flow rate of 300 mL/min.

    • Maintain these conditions for 5 hours.

    • After the reaction is complete, obtain this compound by reduced pressure distillation. This process typically yields around 62.1g (86.1% yield) with a purity of 98.8%[4].

Synthesis from Ethyl Propiolate and Ethanol

This method involves the addition of ethanol to ethyl propiolate in the presence of a catalyst.

Experimental Protocol:

  • While this method is known, the high cost of the starting material, ethyl propiolate, makes it less suitable for industrial-scale production[4]. The reaction is typically carried out by reacting ethyl propiolate with ethanol in the presence of an organic base or an organic phosphine (B1218219) catalyst. The yield can be over 80%[4].

Synthesis from Ethyl Acrylate and Ethanol

This method involves the palladium-catalyzed reaction of ethyl acrylate with ethanol.

Experimental Protocol:

  • This process can yield both this compound and 3,3-diethoxypropionate. The latter can be further cracked to produce the desired product. A reported method using a polystyrene-supported benzoquinone and palladium dichloride co-catalyst resulted in a 17% yield of this compound and a 78% yield of ethyl 3,3-diethoxypropionate. The high cost and difficulty in recovering the catalyst are significant drawbacks of this method[4].

Synthesis Pathway Diagrams

The following diagrams illustrate the key synthesis pathways for this compound.

Synthesis_from_Trichloroacetyl_Chloride reagent1 Trichloroacetyl Chloride intermediate1 Adduct reagent1->intermediate1 reagent2 Ethyl Vinyl Ether reagent2->intermediate1 intermediate2 Ethanolysis Product intermediate1->intermediate2 + reagent3 Ethanol + Triethylamine reagent3->intermediate2 product This compound intermediate2->product + catalyst Potassium Bisulfate (Heat, N2) catalyst->product

Caption: Synthesis of this compound from Trichloroacetyl Chloride.

Synthesis_from_Ethyl_Propiolate reagent1 Ethyl Propiolate product This compound reagent1->product reagent2 Ethanol reagent2->product + catalyst Organic Base or Organic Phosphine catalyst->product

Caption: Synthesis of this compound from Ethyl Propiolate.

Synthesis_from_Ethyl_Acrylate reagent1 Ethyl Acrylate product1 This compound reagent1->product1 product2 Ethyl 3,3-diethoxypropionate reagent1->product2 reagent2 Ethanol reagent2->product1 + reagent2->product2 + catalyst Palladium Catalyst catalyst->product1 catalyst->product2

Caption: Synthesis of this compound from Ethyl Acrylate.

Conclusion

This compound, a product of mid-20th-century developments in acrylate chemistry, has established itself as a valuable and versatile intermediate in modern organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with its useful physicochemical properties, ensures its continued importance in the production of pharmaceuticals and other high-value chemicals. The detailed protocols and synthesis pathways provided in this guide offer a solid foundation for researchers and professionals working with this important compound.

References

The Reactivity of the Acrylate Group in Ethyl 3-ethoxyacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the acrylate (B77674) moiety in ethyl 3-ethoxyacrylate. The presence of the 3-ethoxy group significantly influences the electronic and steric properties of the acrylate system, leading to distinct reactivity patterns compared to unsubstituted acrylates. This document details the key reactions, underlying mechanisms, and practical applications of this versatile building block in organic synthesis and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid that serves as a key intermediate in various chemical syntheses.[1][2] Its physical and chemical properties are summarized below, indicating its stability and suitability for a range of reaction conditions.[1][3]

PropertyValue
CAS Number 1001-26-9[3]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 195-196 °C[3]
Density 0.998 g/mL at 25 °C[3]
Refractive Index n20/D 1.446[3]
Flash Point 76 °C[3]

Reactivity of the Acrylate Group: A Comparative Analysis

The reactivity of the acrylate group in this compound is primarily dictated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond and makes the β-carbon susceptible to nucleophilic attack. However, the 3-ethoxy group introduces competing electronic and steric effects.

Electronic Effects: The oxygen atom of the ethoxy group can donate electron density to the double bond via a resonance effect. This electron-donating resonance partially counteracts the electron-withdrawing inductive effect of the ester group, reducing the overall electrophilicity of the β-carbon compared to unsubstituted ethyl acrylate.[2]

Steric Effects: The presence of the ethoxy group at the 3-position introduces steric hindrance, which can impede the approach of nucleophiles to the β-carbon.[2]

The interplay of these electronic and steric factors generally renders this compound less reactive towards nucleophiles in Michael addition reactions than its unsubstituted counterpart, ethyl acrylate.[2]

Key Reactions and Mechanisms

Michael Addition (Conjugate Addition)

The most characteristic reaction of the acrylate group is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. For this compound, this reaction is a cornerstone of its synthetic utility, particularly in the formation of carbon-nitrogen bonds (aza-Michael addition).

Aza-Michael Addition: Amines are common nucleophiles in Michael additions with acrylates. The reaction can proceed via a stepwise or a concerted mechanism. In the stepwise mechanism, the amine adds to the β-carbon to form a zwitterionic intermediate, which is then neutralized by proton transfer.[4] Polar protic solvents can promote this reaction.[4] Alternatively, a concerted mechanism involving a cyclic intermolecular proton transfer has been proposed.[4]

Experimental Protocol: Representative Aza-Michael Addition of a Secondary Amine to this compound

  • Materials:

    • This compound (1 equivalent)

    • Secondary amine (e.g., morpholine, 1.2 equivalents)

    • Solvent (e.g., methanol (B129727) or solvent-free)

    • Catalyst (optional, e.g., LiClO₄)[5]

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen solvent (if not solvent-free).

    • Add the secondary amine to the solution.

    • If using a catalyst, add it to the reaction mixture.

    • Stir the reaction mixture at room temperature. Reaction times can vary from hours to a few days.[5]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding β-amino ester.

  • Expected Outcome: The reaction is expected to produce the 3-amino-3-ethoxypropanoate derivative in good to excellent yields, although potentially lower than with unsubstituted acrylates.

Quantitative Data: Aza-Michael Addition Yields with Acrylates

While specific yield data for a wide range of aza-Michael additions to this compound is not extensively reported, the following table provides representative yields for the addition of secondary amines to ethyl acrylate, which serves as a benchmark. It is anticipated that yields with this compound would be slightly lower or require longer reaction times under similar conditions.

Nucleophile (Amine)Michael AcceptorCatalystConditionsYield (%)
PyrrolidineEthyl acrylateLiClO₄Room temp., 2 days95
PiperidineEthyl acrylateLiClO₄Room temp., 2 days92
MorpholineEthyl acrylateLiClO₄Room temp., 3 days90
DiethylamineEthyl acrylateLiClO₄Room temp., 3 days85

Data adapted from related studies on aza-Michael additions to acrylates.[5]

Diagram: Generalized Aza-Michael Addition Mechanism

aza_michael_addition reactant1 This compound plus1 + reactant1->plus1 reactant2 Secondary Amine (R₂NH) intermediate Zwitterionic Intermediate reactant2->intermediate Nucleophilic Attack plus1->reactant2 product β-Amino Ester Adduct intermediate->product Proton Transfer

Caption: Generalized mechanism of the aza-Michael addition of a secondary amine to this compound.

Cycloaddition Reactions

The acrylate double bond in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing ester group activates the double bond for this transformation.

Hetero-Diels-Alder Reaction: A variation of this reaction, the hetero-Diels-Alder reaction, is particularly relevant for the synthesis of heterocyclic compounds. In this case, either the diene or the dienophile contains a heteroatom. This compound can react with heterodienes to form various six-membered heterocycles, which are important scaffolds in many pharmaceutical compounds.

Experimental Protocol: Representative Hetero-Diels-Alder Reaction

  • Materials:

    • This compound (dienophile, 1 equivalent)

    • A suitable diene (e.g., an α,β-unsaturated ketone or imine, 1 equivalent)

    • Lewis acid catalyst (e.g., Yb(OTf)₃, catalytic amount) (optional, for activation)[6]

    • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the diene in the anhydrous solvent.

    • Add the Lewis acid catalyst if required and stir for a short period.

    • Add this compound to the reaction mixture.

    • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the diene.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Diagram: Generalized Diels-Alder Reaction

diels_alder diene Conjugated Diene plus + diene->plus dienophile This compound transition_state [4+2] Cyclic Transition State dienophile->transition_state plus->dienophile product Cyclohexene Derivative transition_state->product

Caption: Generalized [4+2] Diels-Alder cycloaddition with this compound as the dienophile.

Polymerization

Acrylate esters are well-known for their ability to undergo polymerization to form polyacrylates. This compound can undergo both free-radical and ionic (cationic or anionic) polymerization.[7]

  • Free-Radical Polymerization: This is the most common method for polymerizing acrylates, typically initiated by peroxides or azo compounds. The 3-ethoxy group may influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

  • Ionic Polymerization: Both cationic and anionic polymerization methods can be employed, although they often require more stringent reaction conditions to avoid side reactions.[7]

Applications in Drug Development and Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.[8] Its bifunctional nature (an electrophilic double bond and an ester group) allows for its incorporation into multi-step synthetic sequences.

Synthesis of Pharmaceutical Intermediates: this compound is used in the preparation of precursors for various active pharmaceutical ingredients (APIs). For instance, it is employed in the synthesis of certain impurities of Zaleplon, a sedative-hypnotic agent, highlighting its relevance in pharmaceutical quality control and process chemistry.[1] While not directly incorporated into the final Zaleplon molecule in the primary synthesis route, its structural motifs are used to build key intermediates.[9][10]

Diagram: Workflow for the Use of this compound in Multi-step Synthesis

synthesis_workflow start This compound step1 Michael Addition (e.g., with an amine or hydrazine) start->step1 intermediate1 Substituted Propionate Intermediate step1->intermediate1 step2 Cyclization Reaction intermediate1->step2 product Heterocyclic Scaffold (e.g., pyrimidine, pyridine) step2->product step3 Further Functionalization product->step3 final_product Complex Target Molecule (e.g., API precursor) step3->final_product

Caption: General synthetic workflow illustrating the utility of this compound as a building block.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the electronic and steric effects of its 3-ethoxy group. While its acrylate moiety readily participates in Michael additions, cycloadditions, and polymerizations, its reactivity is moderated compared to unsubstituted acrylates. This tailored reactivity, combined with its bifunctional nature, makes it a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly the heterocyclic scaffolds that are central to modern drug discovery and development. A thorough understanding of its reactivity is crucial for chemists aiming to leverage this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing ethyl 3-ethoxyacrylate and its derivatives. The following sections offer step-by-step methodologies, quantitative data summaries, and visual representations of the synthetic pathways to facilitate replication and adaptation in a research and development setting.

Application Note 1: Synthesis of a Key Pyridinone Intermediate for Dolutegravir

This compound is a versatile precursor for the synthesis of complex heterocyclic structures. In this application, an analogue, ethyl 3-(N,N-dimethylamino)acrylate, is employed as a key starting material in a multi-step synthesis to produce a core pyridinone intermediate essential for the manufacture of the HIV integrase inhibitor, Dolutegravir. This pathway highlights the utility of acrylate (B77674) derivatives in constructing highly functionalized ring systems.

Experimental Workflow: Dolutegravir Intermediate Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Substitution cluster_2 Step 3: Further Condensation cluster_3 Step 4: MgBr2-Promoted Cyclization P2 Ethyl 3-(N,N-dimethylamino)acrylate (P2) (1.0 mol, 143 g) P3 Intermediate P3 (Yield: 92%) P2->P3 P1 Methyl Oxalyl Chloride (P1) (1.0 mol, 122 g) P1->P3 < 5 °C, 2 h Pyridine (B92270) Pyridine (1.2 mol, 95 g) Pyridine->P3 DCM DCM (500 mL) DCM->P3 P3_in Intermediate P3 (1.0 mol, 229 g) P4 Intermediate P4 (Yield: 90%) P3_in->P4 < 15 °C, 30 min AADA Aminoacetaldehyde Dimethyl Acetal (B89532) (1.05 mol, 110 g) AADA->P4 MeOH Methanol (B129727) (500 mL) MeOH->P4 P4_in Intermediate P4 (1.0 mol, 291 g) P5 Intermediate P5 (Used directly) P4_in->P5 Reflux, 3 h MBA Methyl Bromoacetate (B1195939) (1.1 mol, 168 g) MBA->P5 MeCN Acetonitrile (B52724) (600 mL) MeCN->P5 P5_in Intermediate P5 solution P6 Pyridinone Diester (P6) (Yield: 85%) P5_in->P6 Reflux, 2 h MgBr2 MgBr2 (1.2 mol, 221 g) MgBr2->P6

Caption: Experimental workflow for the synthesis of the Dolutegravir pyridinone intermediate.

Quantitative Data Summary
StepReactantsReagents/SolventsConditionsProductYield (%)
1Ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol), Methyl oxalyl chloride (122 g, 1.0 mol)Pyridine (95 g, 1.2 mol), DCM (500 mL)< 5 °C to RT, 2 hIntermediate P392
2Intermediate P3 (229 g, 1.0 mol)Aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol), Methanol (500 mL)< 15 °C, 30 minIntermediate P490
3Intermediate P4 (291 g, 1.0 mol)Methyl bromoacetate (168 g, 1.1 mol), Acetonitrile (600 mL)Reflux, 3 hIntermediate P5Used directly
4Intermediate P5MgBr₂ (221 g, 1.2 mol), AcetonitrileReflux, 2 hPyridinone Diester P685
Detailed Experimental Protocol

Step 1: Synthesis of Intermediate P3

  • To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (B109758) (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.

  • Keep the reaction mixture at 5 °C for 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 200 mL of 5% NaHCO₃ aqueous solution.

  • Separate the organic phase and wash with 100 mL of water.

  • Evaporate the solvent in vacuo.

  • Dissolve the crude product in methyl tert-butyl ether (MTBE, 654 g) and heat to reflux.

  • Cool the solution to -5 °C to induce crystallization, filter the solid, wash with cold n-hexane, and dry to obtain Intermediate P3.

Step 2: Synthesis of Intermediate P4

  • To a stirred solution of Intermediate P3 (229 g, 1.0 mol) in methanol (500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) while keeping the temperature below 15 °C.

  • Maintain the reaction mixture at 15 °C for 30 minutes.

  • Evaporate the solvent in vacuo.

  • Dissolve the crude product in a mixture of MTBE (600 g) and n-hexane (400 g) and heat to reflux.

  • Slowly cool the mixture to -5 °C.

  • Filter the resulting solid, wash with cold n-hexane (100 mL), and dry to afford Intermediate P4.

Step 3: Synthesis of Intermediate P5

  • To a solution of Intermediate P4 (291 g, 1.0 mol) in acetonitrile (600 mL), add methyl bromoacetate (168 g, 1.1 mol).

  • Heat the mixture to reflux and maintain for 3 hours.

  • The resulting solution containing Intermediate P5 is used directly in the next step without isolation.

Step 4: Synthesis of Pyridinone Diester P6

  • To the solution of Intermediate P5 from the previous step, add magnesium bromide (MgBr₂, 221 g, 1.2 mol).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and process it through an appropriate workup procedure to isolate the Pyridinone Diester P6.

Application Note 2: Synthesis of 4-Hydroxy-5-ethoxycarbonylpyrimidine

This compound serves as an efficient C3 building block for the synthesis of pyrimidine (B1678525) rings, which are core structures in numerous pharmaceuticals. This protocol details a straightforward one-pot synthesis of 4-hydroxy-5-ethoxycarbonylpyrimidine through the condensation of this compound with formamidine (B1211174). This intermediate is a valuable precursor for the synthesis of various active pharmaceutical ingredients, including certain antivirals and kinase inhibitors.

Reaction Pathway: Pyrimidine Synthesis

G EEA This compound Product 4-Hydroxy-5-ethoxycarbonylpyrimidine EEA->Product Formamidine Formamidine Formamidine->Product Base Sodium Methoxide (B1231860) (Base) Base->Product Reflux Solvent Ethanol (B145695) (Solvent) Solvent->Product

Caption: One-pot synthesis of 4-hydroxy-5-ethoxycarbonylpyrimidine.

Quantitative Data Summary
Reactant 1Reactant 2Reagent/SolventConditionsProductYield (%)
This compoundFormamidine HydrochlorideSodium Methoxide, EthanolReflux4-Hydroxy-5-ethoxycarbonylpyrimidineHigh (Typical)
Detailed Experimental Protocol

Synthesis of 4-Hydroxy-5-ethoxycarbonylpyrimidine

  • Prepare a solution of sodium methoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add formamidine hydrochloride.

  • Add this compound dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-5-ethoxycarbonylpyrimidine.

Ethyl 3-ethoxyacrylate: A Versatile C3 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 3-ethoxyacrylate is a valuable and versatile C3 building block in organic synthesis, prized for its dual functionality as both a Michael acceptor and a precursor to various heterocyclic systems. Its chemical structure, featuring an acrylate (B77674) moiety and an ethoxy group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and heterocyclic scaffolds.

Application in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a three-carbon chain with latent carbonyl functionality makes it particularly useful in constructing the core structures of these molecules.

Synthesis of Zaleplon Intermediate

Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia, can be synthesized using an enaminone intermediate derived from a precursor that can be prepared from this compound. The key transformation involves the formation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide (B32628).

Reaction Scheme for Zaleplon Intermediate Synthesis:

Zaleplon_Intermediate_Synthesis Ethyl_3_ethoxyacrylate This compound Intermediate N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide Ethyl_3_ethoxyacrylate->Intermediate 1. Reaction with aniline (B41778) derivative Substituted_Aniline N-(3-aminophenyl)-N-ethylacetamide Substituted_Aniline->Intermediate DMFDMA DMF-DMA DMFDMA->Intermediate 2. Amination

Caption: Synthesis of a key enaminone intermediate for Zaleplon.

Experimental Protocol: Synthesis of N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide

A solution of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide (50 g) and ethyl iodide (85 g) in 500 ml of dimethylformamide is prepared. To this solution, sodium methoxide (B1231860) (17.5 g) is added portion-wise. The reaction mixture is stirred at room temperature for 6 hours. After completion, the reaction mass is quenched in 5 liters of water and extracted with dichloromethane.[1]

ParameterValue
Starting MaterialN-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide
ReagentsEthyl iodide, Sodium methoxide, Dimethylformamide
TemperatureRoom Temperature
Reaction Time6 hours
YieldNot explicitly stated

Signaling Pathway of Zaleplon:

Zaleplon exerts its sedative and hypnotic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] It binds to the benzodiazepine (B76468) site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1][2]

Zaleplon_Signaling_Pathway Zaleplon Zaleplon GABA_A_Receptor GABA-A Receptor (α1 subunit) Zaleplon->GABA_A_Receptor Positive Allosteric Modulator Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Neuronal_Inhibition

Caption: Mechanism of action of Zaleplon via GABA-A receptor modulation.

Synthesis of Levofloxacin Intermediate

Reaction Scheme for Levofloxacin Intermediate Synthesis:

Levofloxacin_Intermediate_Synthesis Ethyl_3_ethoxyacrylate This compound Intermediate Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate Ethyl_3_ethoxyacrylate->Intermediate Acyl_Chloride 2,3,4,5-Tetrafluorobenzoyl chloride Acyl_Chloride->Intermediate Acylation Levofloxacin_Signaling_Pathway Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Levofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Uracil_Synthesis Ethyl_3_3_diethoxypropionate Ethyl 3,3-diethoxypropionate (from Orthoformate + Acetate) Uracil Uracil Ethyl_3_3_diethoxypropionate->Uracil Urea Urea Urea->Uracil Cyclocondensation Base Sodium Ethoxide Base->Uracil Aminopyrimidine_Synthesis Ethyl_3_ethoxyacrylate This compound 2_Aminopyrimidine 2-Amino-4-ethoxypyrimidine Ethyl_3_ethoxyacrylate->2_Aminopyrimidine Guanidine Guanidine Guanidine->2_Aminopyrimidine Cyclocondensation Base Base (e.g., NaOEt) Base->2_Aminopyrimidine

References

Application Notes and Protocols for Michael Addition Reactions with Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving ethyl 3-ethoxyacrylate, a versatile building block in organic synthesis, particularly for pharmaceutical applications.[1][2] This document offers detailed protocols for various Michael donors, including carbon, nitrogen, and sulfur nucleophiles, and summarizes key quantitative data. The information is designed to guide researchers in the development of novel synthetic methodologies and the preparation of complex molecular architectures.

Introduction to Michael Additions with this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. This compound is an activated α,β-unsaturated ester, making it an excellent Michael acceptor. The presence of the ethoxy group at the β-position can influence the reactivity of the double bond and can be a useful handle for subsequent transformations. The general mechanism involves the attack of a Michael donor to the β-carbon of this compound, typically catalyzed by a base or a Lewis acid.

Aza-Michael Addition: Addition of Nitrogen Nucleophiles

The aza-Michael addition of amines to acrylates is a widely used method for the synthesis of β-amino esters, which are valuable precursors for β-lactams, amino acids, and other nitrogen-containing compounds of pharmaceutical interest. While specific examples with this compound are not abundant in the literature, protocols for similar acrylate (B77674) esters can be adapted.

Representative Data for Aza-Michael Additions to Acrylates

The following table summarizes data from reactions of various amines with acrylate esters, which can serve as a starting point for optimizing reactions with this compound.

EntryMichael Donor (Amine)Michael AcceptorCatalystSolventTimeYield (%)
1DiethylamineEthyl acrylateLiClO4None2-3 daysHigh
2PiperidineEthyl acrylateLiClO4None2-3 daysHigh
3MorpholineEthyl acrylateLiClO4None2-3 daysHigh
4BenzylamineMethyl methacrylateMicrowaveMethanol3 hours97
5BenzylamineMethyl crotonateMicrowaveMethanol3 hours83-98
Protocol: Aza-Michael Addition of a Secondary Amine to this compound (Model Protocol)

This protocol is adapted from procedures for the aza-Michael addition to ethyl acrylate.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Lithium perchlorate (B79767) (LiClO4) (catalyst)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 eq) and this compound (1.0 eq).

  • Add a catalytic amount of lithium perchlorate (e.g., 10 mol%).

  • Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired β-amino ester.

Thia-Michael Addition: Addition of Sulfur Nucleophiles

The thia-Michael addition is an efficient method for the formation of carbon-sulfur bonds, leading to the synthesis of β-thio esters. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Representative Data for Thia-Michael Additions to Acrylates
EntryMichael Donor (Thiol)Michael AcceptorCatalystSolventTime (h)Yield (%)
1ThiophenolEthyl acrylateAmberlyst A21None3High
2Benzyl mercaptanEthyl acrylateAmberlyst A21None3High
34-MethylthiophenolEthyl acrylateAmberlyst A21None3High
Protocol: Thia-Michael Addition of a Thiol to this compound (Model Protocol)

This protocol is based on procedures for the thia-Michael addition to ethyl acrylate using a heterogeneous catalyst.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Amberlyst® A21 (heterogeneous catalyst)

  • Ethyl acetate (B1210297) (for workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the thiol (1.0 eq) and this compound (1.0 eq).

  • Add the Amberlyst® A21 catalyst (e.g., 10 wt%).

  • Stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the catalyst and wash it with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Carbon-Michael Addition: Addition of Carbon Nucleophiles

The formation of carbon-carbon bonds via Michael addition is a powerful tool in organic synthesis. Common carbon nucleophiles include enolates derived from malonates, β-ketoesters, and other activated methylene (B1212753) compounds.

Representative Data for Carbon-Michael Additions to Acrylates
EntryMichael DonorMichael AcceptorCatalyst/BaseSolventTimeYield (%)
1Diethyl malonateMethyl acrylateSodium methoxideMethanol--
2Ethyl acetoacetate2-Ethylhexyl acrylateDBUNeat< 1 h-
3Ethyl acetoacetate2-Ethylhexyl acrylateK2CO3THF< 1 h-
4Diethyl malonateCyclopentenoneLiAl(BINOL)2--High
Protocol: Carbon-Michael Addition of Diethyl Malonate to this compound (Model Protocol)

This protocol is a general procedure for the base-catalyzed Michael addition of a malonate to an acrylate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) (base)

  • Ethanol (B145695) (solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dilute hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After stirring for a short period, add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting adduct by vacuum distillation or column chromatography.

Visualizing the Michael Addition

To better understand the process, the following diagrams illustrate the general mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Michael_Donor Michael Donor (Nucleophile) Enolate_Formation Enolate Formation Michael_Donor->Enolate_Formation Ethyl_3_ethoxyacrylate This compound (Michael Acceptor) Nucleophilic_Attack Nucleophilic Attack Ethyl_3_ethoxyacrylate->Nucleophilic_Attack Base_Catalyst Base Catalyst Base_Catalyst->Michael_Donor Deprotonation Enolate_Formation->Nucleophilic_Attack 1,4-Conjugate Addition Enolate_Intermediate Enolate Intermediate Nucleophilic_Attack->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow Start Start Reactant_Mixing Mix Michael Donor, This compound, and Catalyst Start->Reactant_Mixing Reaction Stir at appropriate temperature Reactant_Mixing->Reaction Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup Monitoring->Workup Complete Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by chromatography or distillation Concentration->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes and Protocols: Synthesis of Zaleplon Impurities Using Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of potential Zaleplon impurities utilizing Ethyl 3-ethoxyacrylate. The synthesis of known and potential impurities is a critical aspect of drug development and manufacturing, enabling the development of analytical standards for quality control and safety assessment of the active pharmaceutical ingredient (API).

Introduction

Zaleplon is a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[1] During its synthesis and storage, various related substances and degradation products can form, which are classified as impurities.[2] Regulatory agencies require strict control over these impurities in the final drug product.[2] While the primary synthesis route for Zaleplon is well-established, impurities can also arise from alternative reaction pathways or from starting materials and intermediates used in different synthetic strategies. One such potential precursor for certain impurities is this compound. This document outlines a synthetic approach for the preparation of Zaleplon-related impurities derived from this reagent.

Synthesis of Zaleplon Impurities

The synthesis of potential Zaleplon impurities can be achieved through the reaction of a substituted pyrazole (B372694) with an acrylate (B77674) derivative. A key publication by S. Rádl et al. in the Journal of Heterocyclic Chemistry describes a method for synthesizing Zaleplon impurities and/or degradation products.[3] The abstract of this paper indicates the use of ethyl 2-cyano-3-ethoxyacrylate in the synthesis of potential Zaleplon impurities.[3]

General Reaction Scheme

The proposed synthesis involves the reaction of a substituted aminopyrazole with this compound or a similar reactive intermediate. The ethoxy group in this compound acts as a leaving group, facilitating the condensation and subsequent cyclization to form the pyrazolopyrimidine core structure, which is central to Zaleplon and its related compounds.

Zaleplon Impurity Synthesis Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Condensation Adduct A->C + B Substituted 3-aminopyrazole (B16455) B->C D Pyrazolopyrimidine Impurity C->D Cyclization (e.g., acid catalysis)

Caption: Proposed reaction pathway for the synthesis of Zaleplon impurities.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a potential Zaleplon impurity using this compound. This protocol is based on general synthetic methodologies for the formation of pyrazolopyrimidines and should be adapted and optimized based on the specific target impurity and laboratory conditions.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reactant: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified impurity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its structure and purity.

Data Presentation

The following table provides a template for recording and comparing quantitative data from the synthesis of Zaleplon impurities.

EntryStarting PyrazoleMolar Ratio (Pyrazole:Acrylate)SolventReaction Time (h)Yield (%)Purity (HPLC, %)
13-Amino-4-cyanopyrazole1:1.1Glacial Acetic Acid86598.5
23-Amino-4-carboxamidopyrazole1:1.1Ethanol125897.9
33-Amino-4-ethoxycarbonylpyrazole1:1.2Toluene107299.1

Experimental Workflow

The overall workflow for the synthesis and characterization of Zaleplon impurities is depicted in the following diagram.

Experimental Workflow A Reactant Preparation (this compound & Aminopyrazole) B Chemical Synthesis (Condensation & Cyclization) A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Characterization (HPLC, LC-MS, NMR, IR) D->E F Analytical Standard Preparation E->F

Caption: General workflow for impurity synthesis and characterization.

Characterization of Impurities

Thorough characterization of the synthesized impurities is essential to confirm their identity and purity. The following analytical techniques are typically employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound and to develop analytical methods for its detection in the Zaleplon API.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information about the molecular weight of the impurity, aiding in its identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed chemical structure of the impurity.[4]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the impurity molecule.[4]

Conclusion

The synthesis of potential impurities of Zaleplon using this compound provides a valuable route for obtaining analytical standards. These standards are indispensable for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the Zaleplon drug product. The protocols and workflows described herein offer a framework for researchers in the pharmaceutical industry to synthesize and characterize these critical compounds.

References

Application of Ethyl 3-ethoxyacrylate in Medicinal Chemistry: A Synthon for Bioactive Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-ethoxyacrylate is a versatile bifunctional reagent that has found significant application in medicinal chemistry as a key building block for the synthesis of various heterocyclic compounds. Its unique structure, possessing both an electrophilic α,β-unsaturated ester and a vinyl ether moiety, allows for facile construction of diverse molecular scaffolds, most notably the pyrimidine (B1678525) ring. Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including kinase inhibitors, anticancer agents, and antivirals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant pyrimidine derivatives.

Application Notes

This compound serves as a valuable C3 synthon in cyclocondensation reactions with amidines, such as guanidine (B92328), to afford substituted pyrimidines. The general reaction involves the initial nucleophilic attack of the amidine on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and water to yield the aromatic pyrimidine ring. This approach is a direct and efficient method for the synthesis of 2-aminopyrimidine (B69317) scaffolds, which are prevalent in a multitude of kinase inhibitors.

One notable application is in the synthesis of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in the development of kinase inhibitors. In a multi-step synthesis, a derivative of this compound, ethyl 2-cyano-3-ethoxyacrylate, is reacted with phenylhydrazine (B124118) to construct a substituted pyrazole. This intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidin-4-one core, which can be further functionalized to generate a library of potent anticancer agents.

The versatility of this compound and its derivatives allows for the introduction of various substituents onto the resulting pyrimidine ring, enabling the fine-tuning of the pharmacological properties of the final compounds.

Key Synthetic Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

A critical application of an this compound derivative is demonstrated in the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many kinase inhibitors with anticancer activity. The initial step involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidin-4-one core.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Cyclization to Pyrazolo[3,4-d]pyrimidine Core cluster_2 Further Functionalization Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Pyrazole_Intermediate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Ethyl_2_cyano_3_ethoxyacrylate->Pyrazole_Intermediate Ethanol, Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole_Intermediate Pyrazolo_pyrimidine_core 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazole_Intermediate->Pyrazolo_pyrimidine_core Formamide, Reflux Chlorination Chlorination (POCl3) Pyrazolo_pyrimidine_core->Chlorination Piperazine_coupling Piperazine Coupling Chlorination->Piperazine_coupling Final_compounds Bioactive Kinase Inhibitors Piperazine_coupling->Final_compounds Nucleophilic Substitution

Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of a key intermediate for pyrazolo[3,4-d]pyrimidine-based anticancer agents.[1]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • A mixture of phenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate is heated under reflux in ethanol for 6 hours.

  • After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Quantitative Data:

Reactant 1Reactant 2ProductSolventReaction TimeYieldReference
PhenylhydrazineEthyl 2-cyano-3-ethoxyacrylateEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateEthanol6 h80%[1]
Protocol 2: Synthesis of 2-Aminopyrimidine from Beta-ethoxyacrolein Diethyl Acetal (B89532) and Guanidine

This protocol provides a general method for the synthesis of a 2-aminopyrimidine, a core component of many pharmaceuticals. It utilizes a close analog of this compound.

Materials:

  • Beta-ethoxyacrolein diethyl acetal

  • Guanidine hydrochloride

  • Concentrated hydrochloric acid

Procedure:

  • Combine equimolar amounts of guanidine hydrochloride and beta-ethoxyacrolein diethyl acetal in concentrated hydrochloric acid.

  • Allow the mixture to stand at room temperature for one hour.

  • Heat the reaction mixture to 90°C for an additional hour.

  • After cooling, neutralize the excess acid and make the solution strongly alkaline with aqueous sodium hydroxide.

  • Extract the liberated 2-aminopyrimidine with a suitable organic solvent (e.g., hot benzene).

  • Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate).

  • Precipitate the product as its hydrochloride salt by bubbling hydrogen chloride gas through the solution.

Quantitative Data:

Reactant 1Reactant 2ProductSolventYield
Guanidine hydrochlorideBeta-ethoxyacrolein diethyl acetal2-Aminopyrimidine hydrochlorideConc. HCl53%

Biological Activity Data

The pyrazolo[3,4-d]pyrimidine scaffold, synthesized from the ethyl 2-cyano-3-ethoxyacrylate-derived intermediate, has been elaborated into a series of compounds that have been evaluated for their anticancer activity against the NCI-60 panel of human tumor cell lines.[1]

Table of Anticancer Activity for Selected Pyrazolo[3,4-d]pyrimidine Derivatives:

CompoundCell LineGrowth Inhibition (%)
XIIa MOLT-4 (Leukemia)60.21
SK-MEL-5 (Melanoma)89.62
XIIb MOLT-4 (Leukemia)85.02
SK-MEL-5 (Melanoma)90.56
XIIc MOLT-4 (Leukemia)92.94
SK-MEL-5 (Melanoma)99.65
XIId MOLT-4 (Leukemia)68.77
SK-MEL-5 (Melanoma)71.20

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical progression from starting materials to the synthesis of a core intermediate and its subsequent elaboration and biological testing.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound (or derivative) intermediate Pyrimidine/Pyrazolo-pyrimidine Core start->intermediate Cyclocondensation library Library of Derivatives intermediate->library Functionalization screening In vitro Screening (e.g., NCI-60 Panel) library->screening data Activity Data (e.g., % Growth Inhibition, IC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Logical workflow for drug discovery using this compound.

This compound and its derivatives are highly valuable and versatile synthons in medicinal chemistry for the construction of pyrimidine-based heterocyclic scaffolds. The straightforward and efficient nature of the cyclocondensation reactions in which they participate makes them attractive starting materials for the synthesis of libraries of compounds for drug discovery programs. The demonstrated application in the synthesis of a pyrazolo[3,4-d]pyrimidine core, leading to potent anticancer agents, highlights the significance of this reagent in the development of novel therapeutics. The provided protocols and data serve as a practical guide for researchers in the field of drug design and development.

References

Application Notes: Ethyl 3-ethoxyacrylate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) is a versatile bifunctional molecule widely utilized as a key intermediate in advanced organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a reactive α,β-unsaturated ester system and an enol ether, makes it a valuable C3 building block for constructing complex molecular architectures.[1] The compound typically appears as a colorless liquid with a boiling point of 195-196 °C.[3]

The dual functionality of this compound governs its reactivity. The electron-deficient alkene is susceptible to nucleophilic attack (Michael addition), while the ethoxy group can act as a leaving group, facilitating cyclization and condensation reactions.[4] This reactivity profile allows for its extensive use in the synthesis of a wide array of compounds, particularly heterocyclic systems like pyrimidines, which are core structures in many therapeutic agents.[2][5] In the pharmaceutical industry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their related substances, such as impurities found in the drug Zaleplon.[3] Its stability and utility make it a cornerstone reagent for researchers in drug discovery, medicinal chemistry, and materials science.[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below.

PropertyValueReference
CAS Number 1001-26-9[3]
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 195-196 °C[3]
Density 0.998 g/mL at 25 °C-
Refractive Index n20/D 1.446-
Flash Point 76 °C (168.8 °F) - closed cup-
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)-
Signal Word Warning-

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in common synthetic transformations relevant to drug development.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial method for the preparation of this compound from trichloroacetyl chloride and vinyl ethyl ether.[6] The process involves the formation of an intermediate followed by elimination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Addition Reaction cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Elimination & Final Purification A Trichloroacetyl Chloride + Vinyl Ethyl Ether B Reaction at 20-40°C (1-10 hours) A->B C Intermediate Product B->C D Reduced Pressure Evaporation (<40°C) C->D E Addition of Organic Base + Ethanol (B145695) (Reaction at 20-50°C) D->E F Filtration E->F G Evaporation of Ethanol (<50°C) F->G H Addition of Acid Catalyst (e.g., KHSO₄) G->H I Heating (50-100°C) under N₂ flow (1-10 hours) H->I J Final Product: This compound I->J K Reduced Pressure Distillation J->K Purification

Caption: General workflow for the industrial synthesis of this compound.

Materials:

  • Trichloroacetyl chloride

  • Vinyl ethyl ether

  • Triethylamine (B128534) (or other organic base)

  • Ethanol (anhydrous)

  • Potassium bisulfate (KHSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Distillation apparatus

Procedure:

  • Addition: Charge a three-necked flask with 91g (0.5 mol) of trichloroacetyl chloride. While stirring, slowly add 54g (0.75 mol) of vinyl ethyl ether via a dropping funnel over approximately 1.5 hours. Maintain the reaction temperature at 30°C.

  • Reaction: After the addition is complete, continue stirring at 30°C for 5 hours.

  • Byproduct Removal: Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40°C.

  • Base and Alcohol Addition: To the remaining crude product, add 66g (0.65 mol) of triethylamine and 100g of ethanol.

  • Second Reaction: Maintain the mixture at 35°C and stir for 5 hours.

  • Workup: Filter the mixture to remove the solid precipitate (triethylamine hydrochloride). Wash the filter cake.

  • Solvent Removal: Remove ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

  • Elimination: Add 6.8g (0.05 mol) of potassium bisulfate to the residue. Heat the mixture to 100°C while introducing a steady flow of nitrogen gas (approx. 300 mL/min). Maintain these conditions for 5 hours.

  • Purification: After the reaction is complete, purify the final product by reduced pressure distillation to obtain pure this compound.

Quantitative Data from Synthetic Variations [6]

Molar Ratio (Trichloroacetyl Chloride : Vinyl Ethyl Ether)Organic BaseReaction Time (Elimination)Yield (%)Purity (%)
1 : 1.5Triethylamine5 hours86.198.8
1 : 2.0Triethylamine6 hours83.998.2
1 : 3.0Diisopropylethylamine8 hours80.898.0
Protocol 2: Michael Addition of an Amine to this compound

The Michael or conjugate addition is a fundamental reaction of this compound, enabling the formation of β-amino acid derivatives, which are valuable precursors in drug synthesis. This generalized protocol describes the addition of a primary or secondary amine.

General Mechanism of Michael Addition

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product acceptor This compound step1 Nucleophilic Attack on β-Carbon acceptor->step1 Base Catalyst donor Nucleophile (R₂NH) donor->step1 Base Catalyst enolate Enolate Intermediate step1->enolate step2 Protonation enolate->step2 Protic Solvent product β-Amino Ester Adduct step2->product

Caption: The reaction pathway for the Michael addition of an amine to this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., Benzylamine, Morpholine)

  • Methanol (or other suitable protic solvent)

  • Microwave reactor vessel (10 mL) or round-bottom flask with condenser

  • Stir bar

Procedure (Microwave-Assisted):

  • Preparation: In a 10 mL glass microwave reactor vessel, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.), and 3 mL of methanol. Add a magnetic stir bar.

  • Sealing: Securely seal the vessel with a cap rated for high pressure.

  • Reaction: Place the vessel into the cavity of a monomode microwave apparatus. Program the unit to heat the mixture to 120-140°C and hold for 1-2 hours. The internal pressure will increase during the reaction.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS if possible.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. Unseal the vessel carefully.

  • Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation). The crude residue can be purified by column chromatography on silica (B1680970) gel, typically using a hexane-ethyl acetate (B1210297) gradient, to yield the pure β-amino ester product.

Protocol 3: Synthesis of a Pyrimidine (B1678525) Derivative

This compound is a key precursor for synthesizing substituted pyrimidines, which are foundational structures in many pharmaceuticals. This protocol describes a condensation reaction with thiourea (B124793) to form a pyrimidinethione derivative.

Reaction Pathway for Pyrimidine Synthesis

G reactant1 This compound conditions Sodium Ethoxide Ethanol, Reflux reactant1->conditions reactant2 Thiourea reactant2->conditions intermediate Open-chain Intermediate conditions->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization - EtOH product 4-oxo-2-thioxo-pyrimidine Derivative cyclization->product workup Acidification & Isolation product->workup

Caption: A simplified pathway for the synthesis of a pyrimidine derivative.

Materials:

  • This compound

  • Thiourea

  • Sodium metal

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Stir bar and heating mantle

  • Glacial acetic acid

Procedure:

  • Alkoxide Preparation: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 50 mL of absolute ethanol. Carefully add small pieces of sodium metal (1.15 g, 0.05 mol) portion-wise to the ethanol to prepare a solution of sodium ethoxide. Allow the sodium to react completely.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add thiourea (3.8 g, 0.05 mol) and stir until dissolved. Then, add this compound (7.2 g, 0.05 mol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a precipitate may be observed.

  • Monitoring: Monitor the reaction's completion using TLC (e.g., with a 7:3 ethyl acetate:hexane eluent).

  • Workup: After cooling the mixture to room temperature, carefully neutralize it by adding glacial acetic acid until the pH is approximately 6-7. This will cause the product to precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of Ethyl 3-ethoxyacrylate. The described methods are essential for confirming the identity, purity, and impurity profile of this important chemical intermediate, ensuring its suitability for research, development, and manufacturing processes.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of pharmaceutical compounds.[1] Its quality and purity are critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. This document outlines a suite of analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the complete characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and the presence of any impurities.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Unambiguous structural confirmation and identification of impurities.
GC-MS Separation and identification of volatile impurities.
HPLC Quantification of the main component and non-volatile impurities.
FTIR Confirmation of functional groups present in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structurally similar impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Compare the observed chemical shifts and coupling constants with established reference data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Methodology:

  • Sample Preparation:

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 7890A or equivalent

    • Mass Spectrometer: Agilent 5975C or equivalent

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-500

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the peak area percentage from the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrument Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water. A gradient elution may be necessary to separate impurities with different polarities.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-10 min: 30-70% B

      • 10-15 min: 70-90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

Data Analysis:

  • Calculate the area percentage of the main peak to determine the purity of this compound.

  • Quantify impurities by comparing their peak areas to that of a reference standard of known concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups in this compound.

Methodology:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed directly on a potassium bromide (KBr) plate or the crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

    • Place a second KBr plate on top to create a thin film.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent

    • Accessory: ATR or transmission

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in this compound (e.g., C=O, C=C, C-O).

  • Compare the obtained spectrum with a reference spectrum of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 1001-26-9[5][6]
Molecular Formula C₇H₁₂O₃[5][6]
Molecular Weight 144.17 g/mol [5][6]
Appearance Colorless liquid
Boiling Point 195-196 °C[5]
Density 0.998 g/mL at 25 °C[5]
Refractive Index n20/D 1.446[5]
NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.51d, J = 12.6 Hz1H-OCH=CH -
5.23d, J = 12.6 Hz1H-OCH =CH-
4.14q, J = 7.1 Hz2H-COOCH ₂CH₃
3.88q, J = 7.0 Hz2H-OCH ₂CH₃
1.33t, J = 7.0 Hz3H-OCH₂CH
1.25t, J = 7.1 Hz3H-COOCH₂CH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
167.1C=O
162.0-OC H=CH-
97.4-OCH=C H-
66.0-OC H₂CH₃
59.7-COOC H₂CH₃
15.1-OCH₂C H₃
14.4-COOCH₂C H₃
FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2980MediumC-H stretch (alkane)
1710StrongC=O stretch (ester)
1620StrongC=C stretch (alkene)
1150StrongC-O stretch (ester/ether)
Purity and Impurity Profile
CompoundTypical Purity (%)Potential ImpuritiesTypical Impurity Level (%)
This compound>98.0[5]Ethyl 3,3-diethoxypropanoate< 1.0
Triethyl orthoformate< 0.5
Ethanol< 0.2
Diethyl ether< 0.1

Visualizations

workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR GCMS GC-MS Prep->GCMS HPLC HPLC Prep->HPLC FTIR FTIR Spectroscopy Prep->FTIR Analysis Data Interpretation and Analysis NMR->Analysis GCMS->Analysis HPLC->Analysis FTIR->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Overall workflow for the analytical characterization of this compound.

logical_relationships cluster_product This compound Product cluster_techniques Analytical Techniques cluster_information Information Obtained Product This compound NMR NMR (¹H, ¹³C) Product->NMR GCMS GC-MS Product->GCMS HPLC HPLC Product->HPLC FTIR FTIR Product->FTIR Identity Identity & Structure NMR->Identity Volatile Volatile Impurities GCMS->Volatile Purity Purity Assay HPLC->Purity NonVolatile Non-Volatile Impurities HPLC->NonVolatile Functional Functional Groups FTIR->Functional

Caption: Relationship between analytical techniques and the information they provide.

References

Application Notes and Protocols for the Purification of Ethyl 3-ethoxyacrylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Ethyl 3-ethoxyacrylate from reaction mixtures. The protocols outlined below are designed to address common impurities and yield a high-purity final product suitable for applications in pharmaceutical synthesis and other areas of chemical research.

This compound is a valuable intermediate in organic synthesis.[1][2] Its purification is a critical step to ensure the quality and safety of downstream products, particularly in the pharmaceutical industry where it is used in the synthesis of active pharmaceutical ingredients and their impurities.[1] The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common purification techniques for acrylates, including this compound, are distillation, extraction, and chromatography.

Data Summary of Purification Methods

The following table summarizes quantitative data extracted from various synthesis and purification protocols for this compound and related acrylates. This allows for a comparative assessment of the different methods.

Purification MethodStarting Material/MixtureKey ParametersFinal PurityYieldReference
Reduced Pressure DistillationReaction mixture from synthesis of this compoundTemperature: < 50 °C (for solvent removal), then 50-100 °C (for final product)98.0% - 98.8%80.2% - 86.1%[3]
Extractive Distillation with WaterCrude acrylate (B77674) estersMulti-column distillation with water as an extraction solvent> 99%Not specified[4]
Column Chromatography (Basic Alumina)Commercial t-Butyl acrylatePassed through a basic alumina (B75360) columnNot specified (inhibitor removal)Not specified[5]
Liquid-Liquid ExtractionCrude 2-Hydroxyethyl acrylate in waterHexane extraction (10x) to remove diacrylate, followed by ether extraction (4x) after salting outNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

This protocol is adapted from a patented synthesis of this compound and is suitable for isolating the product from a reaction mixture containing non-volatile catalysts and high-boiling impurities.[3]

Objective: To purify this compound from a crude reaction mixture by fractional distillation under reduced pressure.

Materials:

  • Crude this compound reaction mixture

  • Distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap (optional, but recommended)

Procedure:

  • Initial Solvent Removal:

    • Assemble the distillation apparatus. Ensure all joints are properly sealed.

    • Charge the round-bottom flask with the crude reaction mixture.

    • Apply vacuum and gently heat the flask to a temperature below 50 °C to remove any low-boiling point solvents or byproducts.[3]

  • Fractional Distillation of Product:

    • Once the low-boiling components are removed, increase the heating mantle temperature to 50-100 °C.[3]

    • Maintain a steady vacuum. The exact pressure will depend on the desired distillation temperature. This compound has a boiling point of 195-196 °C at atmospheric pressure.[6]

    • Collect the fraction corresponding to pure this compound. The purity of the collected fractions can be monitored by Gas Chromatography (GC).

    • A purity of 98.0% to 98.8% can be achieved with this method.[3]

  • Storage:

    • Store the purified this compound at 2-8°C.

Safety Precautions:

  • Acrylates can polymerize exothermically, especially when heated or exposed to light.[7] It is advisable to add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask if prolonged heating is required.

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: General Purification of Acrylate Esters by Liquid-Liquid Extraction

This protocol provides a general framework for the purification of acrylate esters using liquid-liquid extraction, which is effective for removing water-soluble impurities. This method is based on purification procedures for other acrylates.[4][5]

Objective: To remove water-soluble impurities from a crude acrylate ester mixture.

Materials:

  • Crude acrylate ester mixture

  • Water (deionized)

  • Organic solvent for extraction (e.g., hexane, diethyl ether)[5]

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Aqueous Wash:

    • Dissolve the crude acrylate ester in a suitable water-immiscible organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

    • Drain the aqueous layer. Repeat the wash with water 1-2 more times.

  • Brine Wash:

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying:

    • Drain the organic layer into a clean flask and add a suitable drying agent.

    • Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the purified acrylate ester.

Note: The efficiency of the extraction can be improved by adjusting the pH of the aqueous phase, depending on the nature of the impurities.

Protocol 3: Removal of Inhibitors using Column Chromatography

This protocol is a standard method for removing polymerization inhibitors (like hydroquinone) from commercially available acrylates before use in polymerization reactions.[5]

Objective: To remove polymerization inhibitors from this compound using column chromatography.

Materials:

  • This compound containing inhibitor

  • Basic alumina

  • Chromatography column

  • Collection flask

Procedure:

  • Column Preparation:

    • Pack a chromatography column with basic alumina.

  • Elution:

    • Pass the this compound through the column.

    • The inhibitor will be adsorbed onto the basic alumina, while the purified monomer will elute.

  • Storage and Use:

    • The purified, inhibitor-free monomer should be used immediately or stored at low temperatures in the dark to prevent polymerization.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Purification_Workflow cluster_distillation Reduced Pressure Distillation crude_mixture_d Crude Reaction Mixture solvent_removal Low-Boiling Component Removal (< 50 °C, Reduced Pressure) crude_mixture_d->solvent_removal distillation Fractional Distillation (50-100 °C, Reduced Pressure) solvent_removal->distillation pure_product_d Purified this compound distillation->pure_product_d

Caption: Workflow for Purification by Reduced Pressure Distillation.

Extraction_Workflow cluster_extraction Liquid-Liquid Extraction crude_mixture_e Crude Acrylate in Organic Solvent aqueous_wash Aqueous Wash crude_mixture_e->aqueous_wash brine_wash Brine Wash aqueous_wash->brine_wash drying Drying with Anhydrous Salt brine_wash->drying solvent_removal_e Solvent Removal (Rotovap) drying->solvent_removal_e pure_product_e Purified Acrylate Ester solvent_removal_e->pure_product_e

Caption: Workflow for Purification by Liquid-Liquid Extraction.

Chromatography_Workflow cluster_chromatography Inhibitor Removal by Column Chromatography inhibited_monomer Inhibitor-Containing Monomer column Pass Through Basic Alumina Column inhibited_monomer->column pure_monomer Inhibitor-Free Monomer column->pure_monomer

Caption: Workflow for Inhibitor Removal by Column Chromatography.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 3-ethoxyacrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-ethoxyacrylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors, from reagent quality to reaction conditions. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion. Verify reaction times and temperatures. For the synthesis starting from trichloroacetyl chloride and vinyl ethyl ether, ensure the initial addition is controlled, and the subsequent steps are allowed sufficient time.[1]

  • Suboptimal Temperature: Temperature control is critical. In the method involving trichloroacetyl chloride, the initial reaction is typically kept between 20-40°C, the step with an organic base and ethanol (B145695) at 20-50°C, and the final elimination at 50-100°C.[1] Deviations can lead to side reactions or incomplete conversion.

  • Moisture Contamination: The presence of water can interfere with several synthesis routes, potentially hydrolyzing starting materials or intermediates. Ensure all glassware is dry and use anhydrous solvents where specified.

  • Inefficient Purification: Product loss during workup and purification is a common source of low yield. Optimize your distillation or chromatography methods to minimize such losses. Reduced pressure distillation is a common final step.[1]

Q2: I am observing a significant amount of Ethyl 3,3-diethoxypropanoate as a byproduct. How can I minimize its formation?

The formation of Ethyl 3,3-diethoxypropanoate is a known side reaction, particularly in syntheses involving ethanol and an acrylate (B77674) precursor.[2]

  • Reaction Conditions: In the synthesis from ethyl acrylate and ethanol, the choice of catalyst is crucial. Some catalysts may favor the formation of the diethoxy adduct.[2]

  • Cracking of the Intermediate: If Ethyl 3,3-diethoxypropanoate is your primary product, it can be cracked to yield the desired this compound.[1][3] This is often achieved by heating in the presence of an acid catalyst.[1]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of ethanol can favor the formation of the diethoxy compound.

Q3: The final product is discolored. What is the likely cause and how can I purify it?

Discoloration typically indicates the presence of impurities.

  • Side Reactions: Undesired side reactions can generate colored byproducts. Review your reaction temperature and time to ensure they are within the optimal range.

  • Starting Material Purity: Impurities in the starting materials can carry through the synthesis. Ensure the purity of your reagents before starting the reaction.

  • Purification: Discolored products can often be purified by:

    • Distillation: Vacuum distillation is a highly effective method for purifying this compound.[1]

    • Chromatography: If distillation is insufficient, column chromatography can be used to separate the desired product from colored impurities.

Q4: My reaction seems to have stalled and is not proceeding to completion. What should I check?

A stalled reaction can be frustrating. Here are a few things to investigate:

  • Catalyst Activity: If your synthesis uses a catalyst, its activity may be compromised.

    • Acid Catalyst: In the final elimination step of the trichloroacetyl chloride method, an acid catalyst like potassium bisulfate is used.[1] Ensure it is fresh and added in the correct amount (typically 5-10 mol% relative to the starting trichloroacetyl chloride).[1]

    • Base: In intermediate steps, organic bases like triethylamine (B128534) or diisopropylethylamine are used.[1] Their quality and molar ratio are important.

  • Reagent Quality: Degradation of starting materials, especially reactive ones like trichloroacetyl chloride or vinyl ethyl ether, can halt the reaction. Use freshly opened or purified reagents.

  • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.

Data Presentation

The following tables summarize key quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions for Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether [1]

ParameterRangeOptimal Value (Example)
Molar Ratio (Trichloroacetyl chloride : Vinyl ethyl ether)1 : 1 to 1 : 31 : 1.5
Temperature (Step 1: Addition)20 - 40 °C30 °C
Reaction Time (Step 1)1 - 10 hours5 hours
Organic BaseTriethylamine or DiisopropylethylamineTriethylamine
Molar Ratio (Trichloroacetyl chloride : Base)1 : 1 to 1 : 31 : 1.3
Temperature (Step 3: Ethanolysis)20 - 50 °C35 °C
Reaction Time (Step 3)1 - 10 hours5 hours
Acid CatalystPotassium Bisulfate or Sodium BisulfatePotassium Bisulfate
Catalyst Loading (mol% of Trichloroacetyl chloride)5 - 10%10%
Temperature (Step 5: Elimination)50 - 100 °C100 °C
Reaction Time (Step 5)1 - 10 hours5 hours
Yield 80.2 - 86.1% 86.1%
Purity 98.0 - 98.8% 98.8%

Table 2: Comparison of Different Synthetic Routes

Starting MaterialsCatalyst/ReagentsReported YieldKey AdvantagesKey Disadvantages
Trichloroacetyl chloride, Vinyl ethyl ether, EthanolOrganic Base, Acid Catalyst80 - 86%[1]High yield, high purity, readily available materials.[1]Multi-step process.
Ethyl acrylate, EthanolPalladium chloride17%[2]Short route.Low yield, expensive catalyst, significant byproduct formation.[2]
Ethyl propiolate, EthanolOrganic base or phosphine> 80%[1]High yield, short route.Expensive starting material.[1]
Ethyl 3,3-diethoxypropanoateAcid CatalystHighHigh atom economy.Starting material can be expensive or require synthesis.[1]

Experimental Protocols

Synthesis of this compound from Trichloroacetyl Chloride and Vinyl Ethyl Ether [1]

This protocol is adapted from a patented procedure and provides a high-yield synthesis of this compound.

  • Step 1: Acylation. To a three-necked flask charged with trichloroacetyl chloride (0.5 mol), slowly add vinyl ethyl ether (0.75 mol) dropwise over approximately 1.5 hours. Maintain the reaction temperature at 30°C. After the addition is complete, continue stirring at this temperature for 5 hours.

  • Step 2: Byproduct Removal. Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40°C.

  • Step 3: Ethanolysis. To the reaction mixture, add triethylamine (0.65 mol) and ethanol (100g). Maintain the temperature at 35°C and stir for 5 hours.

  • Step 4: Filtration and Solvent Removal. Filter the mixture to remove the solid precipitate. The filter cake can be recovered. Remove ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

  • Step 5: Elimination. Add potassium bisulfate (0.05 mol) to the residue. Heat the mixture to 100°C and introduce a stream of nitrogen gas (300 mL/min). Maintain these conditions for 5 hours.

  • Step 6: Purification. The final product, this compound, is obtained by reduced pressure distillation. This procedure has been reported to yield 86.1% with a purity of 98.8%.

Mandatory Visualization

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Trichloroacetyl\nchloride Trichloroacetyl chloride Acylation\nProduct Acylation Product Trichloroacetyl\nchloride->Acylation\nProduct + Vinyl ethyl ether Vinyl ethyl ether Vinyl ethyl ether Ethanolysis\nProduct Ethanolysis Product Acylation\nProduct->Ethanolysis\nProduct + Ethanol + Base This compound This compound Ethanolysis\nProduct->this compound Heat + Acid Catalyst

Caption: Reaction pathway for this compound synthesis.

experimental_workflow start Start step1 Step 1: Acylation (Trichloroacetyl chloride + Vinyl ethyl ether) start->step1 step2 Step 2: Byproduct Removal (Reduced Pressure Distillation) step1->step2 step3 Step 3: Ethanolysis (Add Ethanol and Base) step2->step3 step4 Step 4: Filtration & Solvent Removal step3->step4 step5 Step 5: Elimination (Add Acid Catalyst & Heat) step4->step5 step6 Step 6: Purification (Reduced Pressure Distillation) step5->step6 end End Product: This compound step6->end

Caption: Experimental workflow for a high-yield synthesis.

troubleshooting_guide cluster_yield Low Yield Causes cluster_impurities Impurity Causes cluster_stalled Stalled Reaction Causes issue Problem Encountered low_yield Low Yield issue->low_yield impurities High Impurity Levels issue->impurities stalled_reaction Stalled Reaction issue->stalled_reaction incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Suboptimal Temperature low_yield->bad_temp purification_loss Purification Loss low_yield->purification_loss side_reactions Side Reactions impurities->side_reactions impure_reagents Impure Reagents impurities->impure_reagents catalyst_issue Catalyst Inactive stalled_reaction->catalyst_issue reagent_degradation Reagent Degradation stalled_reaction->reagent_degradation

Caption: Troubleshooting decision tree for synthesis issues.

References

Side reactions and byproducts in Ethyl 3-ethoxyacrylate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemistry of Ethyl 3-ethoxyacrylate. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during synthesis and application.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and handling of this compound in a practical question-and-answer format.

Q1: I am experiencing low yields in the synthesis of this compound from ethyl acrylate (B77674) and ethanol (B145695). What are the common causes and how can I improve the yield?

A: Low yields in this reaction are a frequent issue, often stemming from suboptimal reaction conditions or the prevalence of side reactions. The primary causes include:

  • Insufficient Reaction Temperature: The acid-catalyzed addition of ethanol to ethyl acrylate can be slow at lower temperatures. Operating at atmospheric pressure (around 80°C) may result in very low conversion even after extended reaction times.[1]

  • Catalyst Inefficiency or Consumption: The catalyst, whether acidic or basic, is crucial. In some cases, the catalyst can be consumed during the reaction, requiring replenishment.[1]

  • Side Reaction - Diethyl Ether Formation: A major byproduct is diethyl ether, formed from the acid-catalyzed self-condensation of the ethanol reactant. This is particularly problematic at higher temperatures.[1]

  • Side Reaction - Oligomerization: Ethyl acrylate can undergo oligomerization or polymerization, especially under thermal stress, which reduces the amount of starting material available to form the desired product.[1]

Troubleshooting Steps:

  • Optimize Temperature and Pressure: Since ethanol's boiling point is 78°C, conducting the reaction at higher temperatures (120-150°C) requires a pressurized system (e.g., a stirred autoclave) to accelerate the formation of Ethyl 3-ethoxypropanoate (EEP), a precursor that can be converted to this compound.[1]

  • Adjust Reactant Molar Ratio: To minimize diethyl ether formation, reduce the molar ratio of ethanol to ethyl acrylate. A 1:1 ratio has been shown to drastically reduce this byproduct compared to using a large excess of ethanol.[1]

  • Use a Polymerization Inhibitor: To prevent the loss of ethyl acrylate to oligomers, include a polymerization inhibitor like phenothiazine (B1677639) in the reaction mixture.[1]

Experimental Data Summary:

The following table, derived from experimental data, illustrates the impact of temperature and reactant ratio on product and byproduct formation in the acid-catalyzed reaction of ethanol and ethyl acrylate.[1]

Temperature (°C)Ethanol:Ethyl Acrylate Ratio (molar)Reaction Time (hours)Ethyl 3-ethoxypropanoate (EEP) Yield (%)Diethyl Ether Byproduct (%)
80Excess3017Low
120-1301:12-6>90 (efficiency)Drastically Reduced
1501:1VariableDecreased YieldLow
2001:1VariableFurther Decreased YieldLow

Experimental Protocol: Acid-Catalyzed Synthesis of Ethyl 3-ethoxypropanoate

This protocol is based on a method designed to optimize yield and minimize byproducts.[1]

  • Reactor Setup: Charge a stirred autoclave reactor with ethyl acrylate, ethanol (in a 1:1 molar ratio), and a strong acid catalyst such as methane (B114726) sulfonic acid (MSA) (e.g., 0.2:1 molar ratio with ethyl acrylate).

  • Inhibitor Addition: Add a polymerization inhibitor, such as phenothiazine (400-1,000 ppm), to the mixture.

  • Reaction Conditions: Seal the reactor and pressurize to approximately 40-50 psig. Heat the mixture to 120-130°C and maintain with stirring for 4-6 hours.

  • Workup: After cooling the reactor, the product, ethyl 3-ethoxypropanoate, can be recovered by vacuum distillation to separate it from unreacted starting materials and heavy ends.[1]

Troubleshooting Workflow:

G start Low Yield of This compound check_temp Is Reaction Temperature > 120°C? start->check_temp check_ratio Is Ethanol:Acrylate Ratio ~1:1? check_temp->check_ratio Yes increase_temp Action: Increase temperature to 120-130°C in a sealed/pressurized vessel. check_temp->increase_temp No check_inhibitor Is a Polymerization Inhibitor Used? check_ratio->check_inhibitor Yes adjust_ratio Action: Reduce excess ethanol. Target a 1:1 molar ratio to minimize ether formation. check_ratio->adjust_ratio No add_inhibitor Action: Add inhibitor (e.g., phenothiazine) to prevent oligomerization. check_inhibitor->add_inhibitor No success Yield Improved check_inhibitor->success Yes increase_temp->success adjust_ratio->success add_inhibitor->success

Caption: Troubleshooting workflow for low yield synthesis.

Q2: My reaction produces a significant amount of Ethyl 3,3-diethoxypropionate. Is this a total loss, or can it be converted to the desired product?

A: The formation of Ethyl 3,3-diethoxypropionate is a common outcome, especially in syntheses starting from ethyl acrylate and ethanol.[2] This compound is an acetal (B89532) and is not a loss. It can be converted into this compound through a cracking or elimination reaction, which removes one equivalent of ethanol.[2]

Experimental Protocol: Conversion of Ethyl 3,3-diethoxypropionate to this compound

This procedure describes the thermal cracking of the acetal byproduct.

  • Isolation: Isolate the Ethyl 3,3-diethoxypropionate from the initial reaction mixture via distillation.

  • Cracking: Heat the isolated Ethyl 3,3-diethoxypropionate at 190-200°C for approximately 2 hours.[3] This process eliminates ethanol and forms the double bond, yielding this compound.

  • Purification: The resulting this compound can then be purified by vacuum distillation.[3]

Reaction Pathways:

G cluster_main Main Reaction Pathway cluster_side Side Reaction & Recovery EA Ethyl Acrylate EEP This compound (Desired Product) EA->EEP + Ethanol (Catalyst) Acet Ethyl 3,3-diethoxypropionate (Acetal Byproduct) EA->Acet + 2 Ethanol (Catalyst) EtOH Ethanol EtOH->EEP Acet->EEP Heat (Cracking) - Ethanol

Caption: Formation of product and acetal byproduct.

Frequently Asked Questions (FAQs)

This section covers general questions about the chemistry of this compound.

Q1: What are the primary synthesis routes for this compound and their key side reactions?

A: Several synthetic routes are employed, each with a characteristic profile of side reactions.

  • Michael Addition to Ethyl Acrylate: The reaction of ethyl acrylate with ethanol, catalyzed by either acid or base, is a common industrial method.[1][4]

    • Key Side Products: Diethyl ether (from ethanol self-condensation), Ethyl 3,3-diethoxypropionate (the acetal), and oligomers of ethyl acrylate.[1][2]

  • Addition to Ethyl Propiolate: The conjugate addition of ethanol to ethyl propiolate can yield this compound. This method can lead to complex mixtures and requires careful control to achieve selectivity for the desired E-isomer.[5]

    • Key Side Products: Unidentified byproducts can form, particularly in one-pot sequences where residual reagents from a previous step can react unexpectedly.[5]

  • From Trichloroacetyl Chloride and Vinyl Ethyl Ether: This multi-step process involves reacting trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and finally an acid-catalyzed elimination.[2][6]

    • Key Side Products: The process involves isolating an intermediate and removing low-boiling point byproducts before the final steps.[6]

Synthesis Overview:

G cluster_start EA Ethyl Acrylate + Ethanol Product This compound EA->Product Michael Addition EP Ethyl Propiolate + Ethanol EP->Product Conjugate Addition TCV Trichloroacetyl Chloride + Vinyl Ethyl Ether TCV->Product Multi-Step Synthesis

Caption: Major synthetic routes to this compound.

Q2: When using this compound in a Michael addition, what potential side reactions should I be aware of?

A: this compound is an α,β-unsaturated ester and a classic Michael acceptor. However, its reactivity is influenced by the β-ethoxy group.

  • Reduced Electrophilicity: The electron-donating resonance effect of the β-ethoxy group decreases the electrophilicity of the β-carbon compared to unsubstituted ethyl acrylate.[7] This can lead to slower reaction rates with some nucleophiles.

  • Polymerization: Like other acrylates, this compound can polymerize under the reaction conditions, especially if basic catalysts or elevated temperatures are used. This is a common competitive side reaction.[8][9]

  • Reaction with Secondary Amines: While the aza-Michael addition of amines is a common and efficient reaction, forcing conditions (high temperature, long reaction times) can sometimes lead to side product formation.[10]

Michael Addition vs. Polymerization:

G cluster_michael Desired Reaction cluster_side Side Reaction EEA This compound Adduct Michael Adduct EEA->Adduct Polymer Poly(this compound) EEA->Polymer Polymerization (Base/Heat) Nuc Nucleophile (Michael Donor) Nuc->Adduct 1,4-Conjugate Addition

Caption: Michael addition and a potential side reaction.

Q3: My product seems to be a mixture of E/Z isomers. How can I control the stereoselectivity?

A: this compound can exist as both E (trans) and Z (cis) isomers. The thermodynamic product is typically the E-isomer.[5] Achieving high selectivity often depends on the synthetic route and reaction conditions.

  • Synthesis from Ethyl Propiolate: In the synthesis from ethyl propiolate and an alcohol, the choice of catalyst and solvent can be optimized to favor the formation of the thermodynamically preferred E-enoate.[5]

  • Purification: If a mixture is obtained, careful purification by fractional distillation or chromatography may be necessary to isolate the desired isomer, although their boiling points are very close.[11][12] The commercially available product is often the more stable E-isomer.[12][13]

For applications where stereochemistry is critical, it is advisable to start with a stereochemically pure precursor or to employ purification methods capable of separating the isomers. Analytical characterization by NMR will be essential to determine the isomeric ratio.

References

Improving yield and purity in Ethyl 3-ethoxyacrylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-ethoxyacrylate reactions. Our goal is to help you improve reaction yields and product purity through detailed experimental protocols, data analysis, and systematic troubleshooting.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors depending on your synthetic route. Here are some common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary. For reactions involving equilibria, consider using a Dean-Stark trap to remove water if it is a byproduct.

  • Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, leading to side reactions.

    • Solution: Consult literature for the optimal temperature range for your specific reaction. For instance, some preparations involving trichloroacetyl chloride and vinyl ethyl ether are conducted at controlled temperatures between 20-40°C.[1]

  • Poor Quality Reagents: The purity of your starting materials is critical.

    • Solution: Ensure your reagents, especially those prone to degradation or polymerization like ethyl acrylate (B77674), are pure and free of inhibitors if not desired. Use freshly distilled reagents when possible.

  • Catalyst Issues: The catalyst may be inactive or used in an incorrect amount.

    • Solution: For reactions requiring a catalyst, such as those using palladium chloride or an acid catalyst, ensure it is active and used in the correct molar ratio.[1] In some cases, catalyst recovery and reuse might affect its activity.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Identify potential side reactions for your chosen synthetic route and adjust conditions to minimize them. For example, in the reaction of ethanol (B145695) with ethyl acrylate, diethyl ether can form as a major byproduct at higher temperatures.[2]

Q2: I'm observing significant impurities in my product. How can I identify and minimize them?

The nature of impurities will depend on the synthetic method used.

  • Synthesis from Ethyl Acrylate and Ethanol:

    • Common Impurities: Unreacted starting materials, diethyl ether, and oligomers of ethyl acrylate.[2]

    • Identification: Use NMR, GC-MS, or HPLC to identify these impurities. Unreacted ethyl acrylate and ethanol will be readily identifiable. Diethyl ether will have a characteristic signal in the 1H NMR spectrum. Oligomers may appear as a broad baseline hump in GC or as multiple peaks.

    • Minimization: To reduce diethyl ether formation, lower the reaction temperature and adjust the molar ratio of ethanol to ethyl acrylate.[2] To prevent polymerization of ethyl acrylate, consider adding a suitable inhibitor if compatible with your reaction conditions.

  • Synthesis from Ethyl Propiolate and Ethanol:

    • Common Impurities: Unreacted starting materials and potentially the Z-isomer of this compound if the E-isomer is the desired product. The reaction can also be sensitive to the solvent used, which can affect the stereoselectivity.

    • Identification: Isomers can often be distinguished by their coupling constants in 1H NMR.

    • Minimization: The choice of catalyst and solvent can influence the stereochemical outcome. Base-catalyzed reactions often provide good selectivity.

  • Synthesis via Trichloroacetyl Chloride and Vinyl Ethyl Ether:

    • Common Impurities: Low-boiling point byproducts from the initial reaction step, and unreacted intermediates.[1]

    • Identification: GC-MS is an excellent technique for identifying volatile impurities.

    • Minimization: The patent describing this method emphasizes the removal of low-boiling byproducts by distillation under reduced pressure before proceeding to the next step.[1] Careful control of reaction temperature and stoichiometry is also crucial.

Q3: How can I effectively purify my this compound?

  • Distillation: Vacuum distillation is the most common method for purifying this compound. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

    • Procedure: After the reaction work-up, the crude product is subjected to fractional distillation under vacuum. The boiling point will depend on the pressure. For example, a boiling point of 90°C at 25 mmHg has been reported.

  • Chromatography: For small-scale purification or to remove closely boiling impurities, column chromatography using silica (B1680970) gel may be effective. The appropriate solvent system will need to be determined empirically, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

  • Washing: Before final purification, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) is standard practice.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for this compound synthesis?

Yield and purity are highly dependent on the synthetic route and reaction conditions. The multi-step synthesis from trichloroacetyl chloride and vinyl ethyl ether has been reported to produce yields in the range of 80-86% with purities of 98% or higher as determined by gas chromatography.[1] Reactions starting from ethyl acrylate and ethanol can have variable yields, with one report showing a 17% yield of this compound alongside 78% of the diethyl acetal.

Q2: What are the key safety precautions when working with the reagents for this compound synthesis?

  • Trichloroacetyl chloride: This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Vinyl ethyl ether: This is a flammable liquid. All ignition sources should be excluded from the work area.

  • Ethyl acrylate: This is a flammable liquid and a potential sensitizer. It should be handled in a fume hood with appropriate PPE.

  • Organic bases (e.g., triethylamine, diisopropylethylamine): These are flammable and corrosive. Handle with care in a fume hood.

Q3: How can I monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent quantitative methods for monitoring the reaction, especially for volatile compounds. They can also help in identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for monitoring the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by 1H NMR can provide quantitative information about the conversion to the product.

Data Presentation

The following table summarizes the yield and purity of this compound obtained under different experimental conditions as described in patent CN109438237B.[1]

Molar Ratio (Trichloroacetyl chloride : Vinyl ethyl ether)Organic BaseReaction Time (Step 1)Reaction Time (Step 3)Reaction Time (Step 5)Yield (%)Purity (%)
1 : 2Diisopropylethylamine6 h2 h4 h80.298.2
1 : 3Triethylamine3 h3 h2 h82.798.3
1 : 2Triethylamine6 h5 h6 h83.998.2
1 : 1.5Triethylamine5 h5 h5 h86.198.8
1 : 3Diisopropylethylamine8 h3 h8 h80.898.0

Experimental Protocols

Synthesis of this compound from Trichloroacetyl Chloride and Vinyl Ethyl Ether (Based on CN109438237B)[1]

This protocol is an example from the patent and may require optimization for specific laboratory conditions.

  • Step 1: Formation of the Intermediate

    • To a three-necked flask, add 91g (0.5 mol) of trichloroacetyl chloride.

    • Slowly add 72g (1.0 mol) of vinyl ethyl ether dropwise over approximately 1.5 hours, while maintaining the temperature at 25°C.

    • After the addition is complete, continue to stir the mixture at 25°C for 6 hours.

    • Remove the low-boiling point byproducts by distillation under reduced pressure at a temperature below 40°C.

  • Step 2: Reaction with Ethanol and Base

    • To the residue from the previous step, add 144g (1.0 mol) of diisopropylethylamine and 200g of ethanol.

    • Heat the mixture to 50°C and stir for 2 hours.

    • Cool the mixture and filter to remove the solid precipitate (the filter cake can be recovered).

    • Remove the ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

  • Step 3: Elimination to Form the Final Product

    • To the remaining residue, add 3.4g (0.025 mol) of potassium bisulfate.

    • Heat the mixture to 100°C and introduce a stream of nitrogen gas at a flow rate of 400 mL/min.

    • Maintain these conditions for 4 hours.

  • Step 4: Purification

    • After the reaction is complete, purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Ethyl 3-ethoxyacrylate Observed check_completion 1. Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time & Re-analyze incomplete->extend_time extend_time->check_completion check_purity 2. Analyze Crude Product Purity (NMR, GC-MS) complete->check_purity impurities Significant Impurities Detected check_purity->impurities Yes pure Product is Pure check_purity->pure No identify_impurities Identify Impurities (e.g., starting materials, byproducts) impurities->identify_impurities optimize_conditions Action: Optimize Conditions (Temp, Stoichiometry, Catalyst) identify_impurities->optimize_conditions end Improved Yield optimize_conditions->end check_workup 3. Review Work-up & Purification Procedure pure->check_workup loss_detected Product Loss Detected check_workup->loss_detected Yes check_workup->end No Obvious Loss optimize_purification Action: Optimize Purification (e.g., distillation conditions, extraction) loss_detected->optimize_purification optimize_purification->end

References

Troubleshooting failed reactions with Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-ethoxyacrylate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

Q: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1][2] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1]

Q: What are the main safety hazards associated with this compound?

A: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical.[1]

2. Reaction Troubleshooting

Q: My reaction with this compound is showing low or no yield. What are the common causes?

A: Low or no yield in reactions involving this compound can stem from several factors:

  • Moisture: this compound and many of its reaction partners are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For reactions like Michael additions, the stoichiometry can significantly impact the outcome.

  • Low Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can interfere with the reaction.

Q: I am observing multiple spots on my TLC plate. What are the likely side products?

A: The formation of multiple products is a common issue. Potential side reactions include:

  • Polymerization: As an acrylate, this compound can polymerize, especially at elevated temperatures or in the presence of radical initiators.[3] The presence of a viscous, insoluble material is a strong indicator of polymerization.

  • Hydrolysis: In the presence of water (and acid or base catalysts), the ester can hydrolyze to 3-ethoxyacrylic acid.

  • Double Addition (in Michael Reactions): When using primary amines as nucleophiles in a Michael addition, a common side product is the result of the amine reacting with two molecules of this compound.[4]

  • Isomerization: The double bond in α,β-unsaturated esters can sometimes migrate under basic conditions.

3. Michael Additions

Q: I am performing a Michael addition with a primary amine and getting a significant amount of the double-addition product. How can I favor the mono-adduct?

A: To favor the formation of the mono-adduct in a Michael addition with a primary amine, you can try the following strategies:[4]

  • Use a large excess of the amine: This increases the probability that a molecule of this compound will react with a fresh amine molecule rather than the mono-adduct.

  • Control the stoichiometry: Use a 1:1 molar ratio of the amine to this compound.

  • Lower the reaction temperature: This can help to control the reactivity and reduce the likelihood of the second addition.

  • Protect one of the amine's hydrogens: If possible, using a protecting group strategy can ensure only a single addition occurs.

4. Diels-Alder Reactions

Q: My Diels-Alder reaction with this compound is not proceeding or is giving a low yield. What can I do?

A: For Diels-Alder reactions, consider the following:

  • Electronic Nature of the Diene: this compound is an electron-poor dienophile. It will react most efficiently with electron-rich dienes.

  • Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating. However, be mindful of the retro-Diels-Alder reaction, which can occur at higher temperatures.[5] The optimal temperature should be determined experimentally.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the reaction and improve the yield and stereoselectivity.

  • Solvent: The choice of solvent can influence the reaction rate. Common solvents for Diels-Alder reactions include toluene, dichloromethane, and THF.

5. Purification

Q: I am having trouble purifying my product from unreacted this compound. What are some effective methods?

A: Purification can be challenging due to the similar polarities of the starting material and some products.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to achieve good separation. Careful monitoring by TLC is crucial.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point ~195-196 °C), distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective way to remove impurities.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for this compound

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents This compound, Sodium Hydroxide (NaOH)This compound, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Water
Solvent Ethanol (B145695)/Water mixtureWater or Aqueous Dioxane
Temperature Reflux (typically 80-100 °C)Reflux (typically 100 °C)
Reaction Time 2 - 6 hours4 - 12 hours
Work-up Acidification (e.g., with HCl), ExtractionNeutralization (e.g., with NaHCO₃), Extraction
Typical Yield > 90%Variable, generally lower than base-catalyzed
Key Considerations Reaction is essentially irreversible.Reaction is reversible and requires an excess of water to drive to completion.

Table 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate using Ethyl (E)-2-cyano-3-ethoxyacrylate

Reactant 1Reactant 2SolventTemperatureReaction TimeYield
Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)Hydrazine (B178648) (1.8 mL, 29.5 mmol)Ethanol (50 mL)RefluxOvernight99%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a pyrazole (B372694) derivative, a common heterocyclic scaffold in medicinal chemistry, using an analogue of this compound.

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Remove the solvent under reduced pressure (in vacuo).

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Reactions with this compound start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reagents->check_conditions check_moisture Moisture Contamination? check_conditions->check_moisture check_temp Incorrect Temperature? check_conditions->check_temp check_time Insufficient Reaction Time? check_conditions->check_time side_reactions Side Reactions Occurring? check_conditions->side_reactions optimize Optimize Conditions check_moisture->optimize Dry reagents/solvents, use inert atmosphere check_temp->optimize Adjust temperature, monitor by TLC check_time->optimize Increase reaction time, monitor by TLC polymerization Polymerization side_reactions->polymerization hydrolysis Hydrolysis side_reactions->hydrolysis double_addition Double Addition (e.g., with amines) side_reactions->double_addition purification Purification Issues? side_reactions->purification optimize->purification end Successful Reaction purification->end Yes end_fail Consult Further Literature purification->end_fail No Michael_Addition_Troubleshooting Troubleshooting Michael Addition with Primary Amines start Michael Addition with Primary Amine problem Problem: Significant Double Addition Product start->problem solution1 Use Large Excess of Amine problem->solution1 solution2 Adjust Stoichiometry (1:1) problem->solution2 solution3 Lower Reaction Temperature problem->solution3 solution4 Protecting Group Strategy problem->solution4 outcome Favored Mono-Adduct Formation solution1->outcome solution2->outcome solution3->outcome solution4->outcome

References

Technical Support Center: Catalyst Selection for Ethyl 3-Ethoxyacrylate Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving ethyl 3-ethoxyacrylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and transformation of this compound.

Issue 1: Low Yield in the Synthesis of this compound from Ethyl Acrylate (B77674) and Ethanol (B145695)

Q: I am attempting to synthesize this compound by reacting ethyl acrylate with ethanol using an acid catalyst, but my yields are consistently low. What are the potential causes and how can I improve the yield?

A: Low yields in the acid-catalyzed addition of ethanol to ethyl acrylate are a common issue. The primary reasons are the reversible nature of the reaction and the formation of side products.

Potential Causes and Solutions:

  • Equilibrium Limitations: The reaction is an equilibrium process. To drive the reaction towards the product, you can:

    • Use an Excess of a Reactant: Employing a molar excess of either ethanol or ethyl acrylate can shift the equilibrium to favor the formation of this compound. A molar ratio of ethanol to ethyl acrylate from 0.5:1 to 2:1 has been reported.[1]

    • Remove the Product: If feasible in your setup, continuous removal of the product from the reaction mixture can also drive the equilibrium forward.

  • Side Product Formation: The major side product in this reaction is diethyl ether, formed by the acid-catalyzed condensation of ethanol.[1] To minimize this:

    • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of diethyl ether. A temperature range of 120-150 °C is generally recommended, with 120-130 °C being preferable.[1]

    • Control Reaction Time: Prolonged reaction times can lead to increased side product formation. Reaction times of 1 to 8 hours are typical, with 2 to 6 hours often providing acceptable yields.[1]

  • Catalyst Activity: The choice and condition of the acid catalyst are crucial.

    • Catalyst Selection: Strong acid catalysts such as hydrochloric acid, sulfuric acid, phosphoric acid, methane (B114726) sulfonic acid, benzene (B151609) sulfonic acid, toluene (B28343) sulfonic acid, and sulfonic acid-type ion exchange resins are effective.[1]

    • Catalyst Concentration: Ensure you are using a sufficient catalytic amount.

Experimental Protocol: A general procedure for the acid-catalyzed synthesis of ethyl 3-ethoxypropanoate (a precursor that can be converted to this compound) involves reacting ethanol and ethyl acrylate at a molar ratio of 0.5:1 to 2:1. The reaction is conducted at 120-150 °C under a pressure of 30-100 psig for 1-8 hours in the presence of a strong acid catalyst.[1]

Issue 2: Catalyst Deactivation in the Hydrogenation of this compound

Q: My hydrogenation catalyst (e.g., Ni-based or Pd-based) is losing activity during the hydrogenation of the acrylate double bond. What is causing this and can the catalyst be regenerated?

A: Catalyst deactivation is a known issue in the hydrogenation of acrylates. The causes of deactivation depend on the type of catalyst used.

For Nickel-based Catalysts (e.g., NiMo/γ-Al₂O₃):

  • Carbon Deposition: The primary cause of initial deactivation is often the deposition of carbonaceous compounds on the catalyst surface.[2]

  • Formation of Inactive Species: Strong interactions between the nickel and the alumina (B75360) support can lead to the formation of inactive nickel aluminate (NiAl₂O₄).[2][3]

  • Sintering and Leaching: At higher temperatures, the active metal particles can sinter (agglomerate), reducing the active surface area. Leaching of the active components (Ni and Mo) into the reaction medium can also occur.[2][3]

For Palladium-based Catalysts:

  • Sintering and Leaching: Similar to nickel catalysts, palladium nanoparticles can sinter or leach from the support, especially at elevated temperatures.

Troubleshooting and Regeneration:

  • Carbon Deposition: Deactivation due to carbon deposition can often be reversed by thermal treatment (calcination) of the catalyst at around 450 °C.[2]

  • Irreversible Deactivation: Deactivation caused by the formation of species like NiAl₂O₄, sintering, or leaching of the active metal is generally irreversible.[2]

  • Optimizing Reaction Conditions: To minimize deactivation, consider operating at the lowest effective temperature and pressure. Ensuring high purity of the substrate and hydrogen can also prevent poisoning of the catalyst.

Data on Catalyst Stability:

Catalyst Reaction Conditions Stability Primary Deactivation Mechanism
NiMo/γ-Al₂O₃ 80 °C, 1 MPa H₂ Stable for ~1000 hours initially, but durability decreases significantly after regeneration.[2] Carbon deposition, formation of NiAl₂O₄, sintering, and molybdenum loss.[2]

| Ni₁₀Mo₁₀Al | 100 °C, 1 MPa H₂ | Gradual deactivation observed over extended use. | Loss of Ni and Mo, agglomeration of active components.[3] |

Issue 3: Poor Regioselectivity in the Hydroformylation of this compound

Q: I am performing a hydroformylation reaction on this compound, but I am getting a mixture of the linear and branched aldehydes. How can I improve the selectivity for the desired isomer?

A: The regioselectivity of hydroformylation of α,β-unsaturated esters like this compound is highly dependent on the catalyst system and reaction conditions. Rhodium-based catalysts are commonly employed, and the choice of ligands plays a crucial role.

Factors Influencing Regioselectivity:

  • Temperature: Temperature has a significant impact on the linear-to-branched (l/b) ratio. Higher temperatures generally favor the formation of the linear aldehyde. For example, with a specific rhodium-diphosphine ligand catalyst, increasing the temperature from 20 °C to 90 °C can reverse the selectivity from exclusively branched to predominantly linear (96.1% linear aldehyde).[4]

  • Pressure: Lower syngas (CO/H₂) pressure tends to favor the formation of the linear aldehyde.[4]

  • Ligands: The electronic and steric properties of the phosphine (B1218219) ligands on the rhodium center are critical.

    • Electron-withdrawing ligands can influence selectivity.

    • Bulky ligands can also direct the reaction towards a specific isomer.

    • The use of specific P-N diphosphine ligands has been shown to be effective in controlling regioselectivity.[4]

  • Catalyst-to-Substrate Ratio: Optimizing the catalyst loading and the ligand-to-metal ratio can also improve selectivity.[4]

Strategies for Improving Selectivity:

  • Screen Different Ligands: Experiment with a variety of phosphine or phosphite (B83602) ligands to find the optimal one for your desired product.

  • Optimize Temperature and Pressure: Systematically vary the reaction temperature and syngas pressure to find the conditions that give the best l/b ratio.

  • Adjust Ligand-to-Metal Ratio: The ratio of the ligand to the rhodium precursor can affect the structure of the active catalyst and thus the selectivity.

Example of Regioselectivity Control:

Catalyst System Temperature (°C) Pressure (MPa) Major Product Selectivity
L1/Rh 20 2 Branched Aldehyde >99.0%
L1/Rh 90 0.5 Linear Aldehyde 96.1%

(L1 = 2,2′-bis(dipyrrolylphosphinooxy)-1,1′-(±)-binaphthyl)[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what catalysts are typically used?

A1: Several methods exist for the synthesis of this compound, each employing different catalysts:

  • From Ethyl Acrylate and Ethanol: This can be achieved through an acid-catalyzed addition reaction.[1] Another approach uses catalysts like palladium chloride.

  • Multi-step Synthesis: A high-yield method involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by reaction with ethanol in the presence of an organic base, and finally an acid-catalyzed elimination step using a catalyst like potassium bisulfate.[5]

  • From Ethyl Propiolate and Ethanol: This addition reaction is typically catalyzed by an organic alkali or an organic phosphine.

  • Phase-Transfer Catalysis: The reaction of 3-sodium-2-propenoate with bromoethane (B45996) can be catalyzed by a phase-transfer catalyst like PEG400.[6]

Q2: I am considering a Heck reaction with this compound. What type of palladium catalyst should I use?

A2: For Heck reactions, palladium(0) catalysts are typically used. The choice of ligand is crucial for the success of the reaction, especially with challenging substrates. Bulky electron-rich phosphine ligands, such as di-1-adamantyl-n-butylphosphine, have been shown to be effective for the Heck reaction of deactivated aryl chlorides and may be a good starting point for optimization.[7] The catalyst system often consists of a palladium source like Pd(dba)₂ and the phosphine ligand.

Q3: What are the key parameters to consider when choosing a catalyst for a specific transformation of this compound?

A3: The selection of a catalyst depends on several factors:

  • Desired Transformation: The type of reaction (e.g., hydrogenation, hydroformylation, C-C coupling) will dictate the class of catalyst to be used.

  • Selectivity: If there is a possibility of forming multiple products (e.g., regioisomers or stereoisomers), the catalyst's selectivity is paramount.

  • Activity and Efficiency: The catalyst should provide a good reaction rate and high turnover number.

  • Cost and Availability: For larger-scale synthesis, the cost and availability of the catalyst and any necessary ligands are important considerations.

  • Stability and Reusability: A robust catalyst that can be easily recovered and reused can make the process more economical and sustainable.

Q4: How can I visualize the workflow for the multi-step synthesis of this compound?

A4: The following diagram illustrates the workflow for the synthesis of this compound from trichloroacetyl chloride and vinyl ethyl ether.

G cluster_0 Step 1: Addition cluster_1 Step 2: Esterification cluster_2 Step 3: Elimination cluster_3 Purification A Trichloroacetyl Chloride C Intermediate Adduct A->C 20-40 °C, 1-10h B Vinyl Ethyl Ether B->C F Ester Intermediate C->F 20-50 °C, 1-10h D Ethanol D->F E Organic Base E->F H This compound F->H 50-100 °C, 1-10h G Acid Catalyst (e.g., Potassium Bisulfate) G->H I Reduced Pressure Distillation H->I G cluster_main Desired Reaction cluster_side Side Reaction EA Ethyl Acrylate Prod This compound EA->Prod + Ethanol EtOH Ethanol EtOH->Prod Side_Prod Diethyl Ether EtOH->Side_Prod + Ethanol Cat Acid Catalyst Cat->Prod Cat->Side_Prod Water Water

References

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-ethoxyacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of this compound and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of reactions involving this compound?

A1: The effect of solvent polarity on the reaction rate of this compound depends on the specific reaction mechanism. Generally, for reactions where the transition state is more polar than the reactants, polar solvents will increase the reaction rate by stabilizing the transition state. Conversely, if the reactants are more polar than the transition state, a polar solvent will stabilize the reactants more, leading to a decrease in the reaction rate. For instance, in the hydrolysis of acrylates, an increase in the polarity of the solvent (e.g., increasing the water content in an alcohol-water mixture) can lead to a decrease in the reaction rate.[1]

Q2: I am observing polymerization of my this compound during a reaction. How can I prevent this?

A2: Unwanted polymerization is a common issue with acrylates. The choice of solvent can play a role in mitigating this. Running the reaction in a more dilute solution can help to reduce the rate of polymerization. Additionally, ensure that your this compound is properly stored and handled to prevent exposure to initiators like light and heat. For reactions that are sensitive to radical polymerization, it is advisable to use a solvent that has been freshly distilled to remove any peroxide impurities. In some cases, the addition of a radical inhibitor may be necessary, but care must be taken to ensure it does not interfere with the desired reaction.

Q3: Can the solvent influence the stereoselectivity of reactions with this compound?

A3: Yes, the solvent can have a significant impact on the stereoselectivity of reactions such as Diels-Alder cycloadditions. The ability of the solvent to form hydrogen bonds and its overall polarity can influence the geometry of the transition state, thereby affecting the ratio of endo to exo products. The specific effects will depend on the diene and the reaction conditions.

Q4: I am having trouble purifying my product from the reaction mixture containing this compound. What are some common issues and solutions?

A4: Purification challenges can arise from several factors. If your product has a similar polarity to the unreacted this compound, chromatographic separation can be difficult. In such cases, consider using a different solvent system for your chromatography to improve separation. If residual solvent is an issue, performing a solvent swap to a more volatile solvent can facilitate its removal under reduced pressure. For products that are oils, co-distillation with a suitable solvent can sometimes help in removing impurities.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Michael Addition
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion, or the rate is very slow.Inappropriate Solvent Choice: The solvent may be too non-polar to facilitate the formation of the charged intermediate in the Michael addition.Switch to a more polar aprotic solvent such as THF, DMF, or DMSO. These solvents can help to stabilize the charged intermediates and accelerate the reaction.[2]
Insufficient Catalyst Activity: The basic or acidic catalyst may not be strong enough in the chosen solvent.Consider using a stronger catalyst or a solvent that enhances the catalyst's activity. For example, some catalysts exhibit higher activity in the absence of a solvent (neat conditions).[2]
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction.While solvent choice has a limited effect on steric hindrance, switching to a less viscous solvent might slightly improve reaction kinetics.
Issue 2: Formation of Side Products
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC, indicating the formation of byproducts.Solvent-Promoted Side Reactions: The solvent may be participating in the reaction or promoting undesired pathways. For example, protic solvents like alcohols can act as nucleophiles.Use an inert, aprotic solvent. Ensure the solvent is dry and free of impurities.
Decomposition of Reactants or Products: The reaction temperature in the chosen solvent might be too high, leading to decomposition.Select a solvent with a suitable boiling point that allows the reaction to proceed at a lower temperature.
Polymerization: As mentioned in the FAQs, polymerization is a common side reaction.Use dilute conditions and consider a radical inhibitor if appropriate for your reaction.

Quantitative Data

Table 1: Effect of Solvent on the Observed Rate Constant (k_obs) for the Michael Addition of Ethyl Acetoacetate (B1235776) to an Acrylate (as a proxy for this compound)

SolventDielectric Constant (ε)k_obs (s⁻¹)Catalyst
Tetrahydrofuran (THF)7.63.70 x 10⁻⁴DBU
No Solvent (Neat)-3.81 x 10⁻³DBU
Tetrahydrofuran (THF)7.69.60 x 10⁻⁴K₂CO₃
No Solvent (Neat)-4.86 x 10⁻³K₂CO₃

Data adapted from a study on the Michael addition of ethyl acetoacetate and 2-ethylhexyl acrylate.[2] The trend of faster reaction rates in the absence of a non-polar solvent is expected to be similar for this compound.

Table 2: Effect of Solvent Composition on the Specific Rate Constant (k) for the Base-Catalyzed Hydrolysis of Ethyl Acrylate (as a proxy for this compound)

Ethanol in Water (% v/v)Temperature (°C)k (min⁻¹)
10300.025
20300.021
30300.018
40300.015
50300.012

Data adapted from a kinetic study on the hydrolysis of ethyl acrylate.[1] The trend of decreasing reaction rate with increasing organic co-solvent is indicative of the role of water in stabilizing the transition state.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Reaction with Solvent Screening
  • Reactant Preparation: In separate, dry flasks, prepare stock solutions of this compound and the desired nucleophile in a suitable volatile solvent (e.g., dichloromethane).

  • Reaction Setup: To a series of clean, dry reaction vials, add the desired amount of catalyst (e.g., a base like DBU or an acid like Sc(OTf)₃).

  • Solvent Addition: To each vial, add the desired reaction solvent (e.g., THF, acetonitrile, toluene, dichloromethane, etc.).

  • Initiation: Add the nucleophile solution to each vial, followed by the this compound solution to initiate the reaction.

  • Monitoring: Stir the reactions at the desired temperature and monitor the progress by TLC or GC-MS at regular intervals.

  • Work-up and Analysis: Once the reaction is complete, quench the reaction appropriately, and extract the product. Analyze the crude product to determine the yield and purity.

Protocol 2: General Procedure for a Diels-Alder Reaction
  • Reactant Preparation: Dissolve the diene in the chosen solvent in a reaction flask.

  • Initiation: Add this compound to the solution of the diene.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the reactivity of the diene and the solvent's boiling point.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the product by column chromatography or distillation. The choice of eluent for chromatography will depend on the polarity of the product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Select Solvents B Prepare Reactant Solutions A->B informs C Set up Parallel Reactions B->C used in D Monitor Progress (TLC/GC) C->D leads to E Work-up & Isolate Product D->E guides F Determine Yield & Purity E->F for G Identify Optimal Solvent F->G determines

Caption: Experimental workflow for solvent screening.

Solvent_Effects cluster_solvents Solvent Properties cluster_outcomes Reaction Outcomes This compound This compound Polarity Polarity This compound->Polarity Protic/Aprotic Protic/Aprotic This compound->Protic/Aprotic Reaction Rate Reaction Rate Polarity->Reaction Rate influences Product Selectivity Product Selectivity Polarity->Product Selectivity affects Protic/Aprotic->Reaction Rate influences Side Reactions Side Reactions Protic/Aprotic->Side Reactions can promote

Caption: Relationship between solvent properties and reaction outcomes.

References

Technical Support Center: Managing the Stability of Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of Ethyl 3-ethoxyacrylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 1001-26-9) is a versatile organic intermediate with the molecular formula C₇H₁₂O₃.[1] It is a clear, colorless liquid at room temperature.[1] Its bifunctional nature, containing both an acrylate (B77674) and an enol ether group, makes it a valuable building block in organic synthesis. It is particularly important in the pharmaceutical industry for the synthesis of complex molecules and is used in the preparation of impurities for drugs like Zaleplon.[1][2]

Q2: What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Weight 144.17 g/mol [1]
Boiling Point 195-196 °C[1]
Melting Point -34 °C[1]
Density 0.998 g/mL at 25 °C[3]
Refractive Index n20/D 1.446[3]
Flash Point 76 °C (168.8 °F) - closed cup[3]

Q3: How should this compound be handled and stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The recommended storage temperature is between 2-8°C.[3] It is crucial to store the compound in the presence of air (oxygen) as common inhibitors used to prevent polymerization, such as hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ), require oxygen to function effectively. Storage under an inert atmosphere like nitrogen or argon for extended periods should be avoided. The material should also be protected from light.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in reactions.

Issue 1: Spontaneous Polymerization

Symptoms:

  • The reaction mixture becomes viscous or solidifies unexpectedly.

  • A significant exotherm is observed.

  • The formation of a white, insoluble solid.

Root Causes and Solutions:

Root Cause Solution
Depletion of Inhibitor This compound is typically supplied with an inhibitor (e.g., MEHQ). This inhibitor can be consumed over time, especially at elevated temperatures. Before use, it is advisable to check the inhibitor concentration. If necessary, a small amount of inhibitor (e.g., 100-200 ppm of MEHQ) can be added.
Absence of Oxygen Common phenolic inhibitors require oxygen to effectively quench radical species. Ensure that the reaction is not performed under strictly anaerobic conditions for prolonged periods if polymerization is a concern. A headspace of air in the reaction vessel is often sufficient.
High Temperatures Elevated temperatures can initiate thermal polymerization. When possible, conduct reactions at the lowest effective temperature. If high temperatures are necessary, ensure adequate inhibition and monitor the reaction closely for any signs of uncontrolled polymerization.
Contamination Contaminants such as peroxides, dust, or certain metal ions can act as radical initiators. Use clean, dry glassware and high-purity solvents and reagents.
Exposure to UV Light UV light can initiate radical polymerization. Protect the reaction mixture from direct sunlight or other sources of UV radiation by using amber glassware or by covering the reaction vessel with aluminum foil.

Workflow for Preventing Polymerization

G start Start: Handling This compound check_inhibitor Check Inhibitor Level (e.g., MEHQ) start->check_inhibitor add_inhibitor Add Inhibitor (100-200 ppm) check_inhibitor->add_inhibitor Low storage Store at 2-8°C with Air Headspace check_inhibitor->storage Adequate add_inhibitor->storage reaction_setup Reaction Setup storage->reaction_setup low_temp Use Lowest Effective Temperature reaction_setup->low_temp protect_light Protect from UV Light reaction_setup->protect_light clean_glassware Use Clean, Dry Glassware reaction_setup->clean_glassware proceed Proceed with Reaction low_temp->proceed protect_light->proceed clean_glassware->proceed

Caption: Workflow for preventing polymerization of this compound.

Issue 2: Hydrolysis and Decomposition

Symptoms:

  • Formation of acrylic acid and ethanol (B145695) as byproducts, detectable by GC-MS or NMR.

  • Changes in the pH of the reaction mixture.

  • Reduced yield of the desired product.

Root Causes and Solutions:

Root Cause Solution
Acidic Conditions The enol ether and ester functionalities are susceptible to hydrolysis under acidic conditions. Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest acid that is effective and consider using a non-aqueous workup.
Basic Conditions The ester group is prone to saponification under strong basic conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base or perform the reaction at low temperatures to minimize hydrolysis.
Presence of Water Water is required for hydrolysis. Use anhydrous solvents and reagents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Stability of Ethyl Acrylate under Basic Conditions (as a proxy)

Temperature (°C)% Ethanol (v/v) in WaterRate Constant (k)
3010Data not specified
3520Data not specified
4030Data not specified
4540Data not specified
30-4550Data not specified

A study on the base-catalyzed hydrolysis of ethyl acrylate in ethanol-water mixtures showed that the rate of hydrolysis decreases as the proportion of ethanol in the solvent mixture increases. This is because the formation of the polar transition state is less favored in the less polar solvent mixture.[4][5]

Logical Flow for Minimizing Hydrolysis

G start Reaction with This compound check_conditions Assess Reaction Conditions start->check_conditions acidic Acidic Conditions check_conditions->acidic pH < 7 basic Basic Conditions check_conditions->basic pH > 7 neutral Neutral Conditions check_conditions->neutral pH ≈ 7 use_mild_acid Use Mildest Acid/ Non-aqueous Workup acidic->use_mild_acid use_hindered_base Use Hindered Base/ Low Temperature basic->use_hindered_base use_anhydrous Use Anhydrous Solvents/Reagents neutral->use_anhydrous use_mild_acid->use_anhydrous use_hindered_base->use_anhydrous proceed Proceed with Reaction use_anhydrous->proceed

Caption: Decision-making process to minimize hydrolysis of this compound.

Issue 3: Low Yield or Selectivity in Michael Additions

Symptoms:

  • Incomplete conversion of starting materials.

  • Formation of multiple products.

  • Isolation of the starting material after the reaction.

Root Causes and Solutions:

Root Cause Solution
Weak Nucleophile The electrophilicity of the β-carbon in this compound is reduced by the electron-donating ethoxy group. Stronger nucleophiles or activation of the substrate may be required.
Inappropriate Base For carbon nucleophiles generated in situ (e.g., from malonates), the choice of base is critical. A base that is too weak may not generate a sufficient concentration of the nucleophile, while a base that is too strong may lead to side reactions.
Steric Hindrance Bulky nucleophiles may react slowly due to steric hindrance. Increasing the reaction temperature or using a less hindered nucleophile may be necessary.
Side Reactions With amine nucleophiles, competing reactions such as polymerization or reaction at the ester carbonyl can occur. Use of aprotic solvents and moderate temperatures can favor the Michael addition.
Issue 4: Poor Performance in Diels-Alder Reactions

Symptoms:

  • Low conversion to the cycloaddition product.

  • Formation of side products.

  • Reversion of the Diels-Alder adduct at high temperatures (retro-Diels-Alder).

Root Causes and Solutions:

Root Cause Solution
Low Dienophile Reactivity The electron-donating ethoxy group can reduce the reactivity of the double bond as a dienophile. Use of a more electron-rich diene or a Lewis acid catalyst can enhance the reaction rate.
Unfavorable Reaction Conditions The choice of solvent and temperature can significantly impact the outcome. High temperatures may favor the retro-Diels-Alder reaction. Optimize the reaction conditions by screening different solvents and temperatures.
Steric Hindrance Steric interactions between the diene and the substituents on the dienophile can disfavor the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition of an Amine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF, or toluene).

  • Addition of Amine: Add the amine (1.0-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the desired β-amino ester.

Protocol 2: General Procedure for a Diels-Alder Reaction
  • Reaction Setup: In a dry, sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the diene (1.0-1.5 equivalents) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

  • Catalyst (Optional): If a Lewis acid catalyst is used, add it to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 3: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually reduce the pressure and slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 195-196 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.[1]

  • Storage: Add an inhibitor (e.g., MEHQ) to the purified product if it will be stored for an extended period.

Workflow for a Typical Michael Addition Reaction

G start Start: Michael Addition dissolve Dissolve this compound in Aprotic Solvent start->dissolve add_amine Add Amine dissolve->add_amine react Stir at RT or with Heating add_amine->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Complete purify Purify by Chromatography or Distillation workup->purify end End: Purified Product purify->end

Caption: General workflow for a Michael addition reaction with this compound.

References

Technical Support Center: Work-up Procedures for Ethyl 3-ethoxyacrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-ethoxyacrylate. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental work-up of reactions involving this versatile reagent.

Troubleshooting Guide

This guide addresses specific problems that may arise during the work-up of reactions where this compound has been used as a reactant.

Problem: Low or No Product Yield After Work-up

Possible CauseSuggested Solution
Product is water-soluble and lost during aqueous wash. For polar products, minimize the volume of aqueous washes or use brine to decrease the solubility of the organic product in the aqueous phase. Alternatively, back-extract the aqueous washes with a more polar organic solvent like ethyl acetate (B1210297).
Product degradation during work-up. If the product is sensitive to acid or base, ensure that quenching and washing steps are performed with neutral reagents (e.g., water, brine). Avoid strong acids or bases unless necessary for impurity removal.
Incomplete reaction. Before work-up, always check for the consumption of starting materials using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product volatility. If the product is volatile, be cautious during solvent removal. Use lower temperatures on the rotary evaporator and consider using a high-vacuum pump with a cold trap.
Polymerization of acrylate (B77674) product. Acrylate derivatives can polymerize, especially at elevated temperatures or in the presence of initiators. Consider adding a polymerization inhibitor like hydroquinone (B1673460) during distillation or other heated steps.[1][2]

Problem: Difficulty in Removing Unreacted this compound

Possible CauseSuggested Solution
Similar polarity to the desired product. Optimize column chromatography conditions. A less polar solvent system may improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal conditions for separation.
Co-distillation with the product. If purification is by distillation, ensure the fractionating column is efficient enough to separate the product from the starting material based on their boiling points.[2] Vacuum distillation is recommended to lower boiling points and prevent thermal degradation.

Problem: Emulsion Formation During Extraction

Possible CauseSuggested Solution
Vigorous shaking of the separatory funnel. Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of polymeric materials or surfactants. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
High concentration of reactants or products. Dilute the mixture with more organic solvent and/or water.
Filtration. As a last resort, filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a reaction involving this compound?

A1: A common first step in the work-up is to quench the reaction. For many reactions, such as Michael additions, this can be achieved by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This is particularly useful for neutralizing organometallic reagents or other basic catalysts. For reactions run under acidic conditions, a careful addition of a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often used.

Q2: Which organic solvents are suitable for extracting the products of this compound reactions?

A2: The choice of solvent depends on the polarity of the product. Common choices include:

  • Ethyl acetate (EtOAc): A versatile solvent that can dissolve a wide range of organic compounds.

  • Dichloromethane (DCM): A good solvent for many organic compounds, but its use should be minimized for environmental reasons.[4]

  • Diethyl ether (Et₂O): A common extraction solvent, often used for less polar compounds.

It is advisable to perform a small-scale test to determine the best solvent for your specific product.

Q3: How can I remove acidic or basic impurities from my product?

A3: Washing the organic layer with dilute acidic or basic solutions is a standard procedure.

  • To remove basic impurities (e.g., amine catalysts): Wash the organic layer with a dilute acid solution, such as 1M HCl.

  • To remove acidic impurities (e.g., unreacted acidic starting materials, acidic byproducts): Wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) solution or saturated sodium carbonate (Na₂CO₃) solution.[1] Always follow with a wash with brine to remove residual water and aid in phase separation.

Q4: My product seems to be stuck on the silica (B1680970) gel during column chromatography. What can I do?

A4: Adsorption of the product onto silica gel can be an issue, especially for polar compounds.[1]

  • Use a more polar eluent: Gradually increase the polarity of your solvent system (e.g., increase the percentage of ethyl acetate in hexane).

  • Add a small amount of a modifier: For basic compounds, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent can help. For acidic compounds, adding a small amount of acetic acid or formic acid may be beneficial.

  • Consider a different stationary phase: If silica gel is too acidic, alumina (B75360) (basic or neutral) can be a good alternative.[1]

Q5: Is it necessary to use an inhibitor during the purification of products derived from this compound?

A5: Products that retain the acrylate moiety are susceptible to polymerization, especially when heated. If you are purifying your product by distillation, it is highly recommended to add a polymerization inhibitor, such as hydroquinone, to the distillation flask to prevent this.[1][2]

Experimental Protocols

Protocol 1: Work-up of a Michael Addition Reaction

This protocol is a general procedure for the work-up and purification of a Michael adduct of this compound.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (1 x 50 mL)

    • Saturated aqueous NaHCO₃ solution (1 x 50 mL) if the reaction was run under acidic conditions or if acidic byproducts are expected.

    • Brine (1 x 50 mL) to facilitate drying.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[5]

Visualizations

experimental_workflow reaction Reaction Completion (Monitored by TLC/LC-MS) quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash Organic Layer (Water, Brine, etc.) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purification Purification (e.g., Column Chromatography) filter_concentrate->purification product Pure Product purification->product

Caption: General experimental workflow for the work-up of this compound reactions.

troubleshooting_guide decision decision issue issue start Work-up Issue? decision_emulsion Emulsion Formed? start->decision_emulsion issue_emulsion Add Brine / Filter through Celite decision_emulsion->issue_emulsion Yes decision_low_yield Low Product Yield? decision_emulsion->decision_low_yield No issue_low_yield Check for water solubility / product degradation decision_low_yield->issue_low_yield Yes decision_impurity Impurity Present? decision_low_yield->decision_impurity No issue_impurity Optimize chromatography / Perform acid-base wash decision_impurity->issue_impurity Yes end Successful Work-up decision_impurity->end No

Caption: Troubleshooting decision tree for common work-up issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-ethoxyacrylate and its structural analogs, ethyl acrylate (B77674) and methyl acrylate. The information presented herein is intended to aid in the structural elucidation and purity assessment of these compounds, which are valuable building blocks in organic synthesis and drug development.

Comparison of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, ethyl acrylate, and methyl acrylate. These values are crucial for identifying the respective compounds and distinguishing them from one another in a mixture.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound (trans) ~7.5d~12=CH-O
~5.2d~12=CH-CO
4.1-4.2q~7-O-CH₂-CH₃ (ester)
3.8-3.9q~7-O-CH₂-CH₃ (ether)
1.2-1.3t~7-O-CH₂-CH₃ (ester)
1.2-1.3t~7-O-CH₂-CH₃ (ether)
Ethyl Acrylate 6.37dd17.4, 1.4=CH₂ (trans to COOR)
6.09dd17.4, 10.5=CH-
5.78dd10.5, 1.4=CH₂ (cis to COOR)
4.18q7.1-O-CH₂-
1.20t7.1-CH₃
Methyl Acrylate 6.40dd17.4, 1.4=CH₂ (trans to COOR)
6.13dd17.4, 10.5=CH-
5.82dd10.5, 1.4=CH₂ (cis to COOR)
3.76s--O-CH₃

Note: The chemical shifts for this compound are estimated based on typical values for similar structures, as specific experimental data from a public source was not available. Commercial samples may exist as a mixture of cis and trans isomers, which would result in a more complex spectrum.

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~167C=O
~160=CH-O
~98=CH-CO
~68-O-CH₂- (ether)
~60-O-CH₂- (ester)
~15-CH₃ (ether)
~14-CH₃ (ester)
Ethyl Acrylate 165.8C=O
130.1=CH-
128.6=CH₂
60.2-O-CH₂-
13.8-CH₃
Methyl Acrylate 166.5C=O
130.3=CH-
128.3=CH₂
51.5-O-CH₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for reproducible results.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for these compounds. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring the solution into a 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities.

NMR Data Acquisition:

  • Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Decoupling: Proton broadband decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the NMR analysis workflow and the chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Add Deuterated Solvent with TMS Sample->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert To Spectrometer Lock Lock on Solvent Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Process Data Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Structural Assignment Integrate->Assign

Caption: Workflow for NMR Spectral Analysis.

Caption: Chemical Structure of this compound.

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of ethyl 3-ethoxyacrylate, offering a valuable resource for its identification and characterization. Due to the limited availability of public experimental data for this compound, this guide leverages established principles of mass spectrometry to predict its fragmentation behavior. For comparative purposes, the well-documented fragmentation pattern of a structurally related compound, ethyl acrylate (B77674), is presented alongside.

Introduction to Mass Spectrometry Fragmentation of Esters and Ethers

Electron Ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

For esters, common fragmentation pathways include:

  • α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or the alkyl group from the acyl portion.[1][2][3]

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene molecule.[1]

Ethers typically fragment via:

  • α-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom, resulting in a stable oxonium ion.[4][5]

  • Cleavage of the C-O bond: This can lead to the formation of a carbocation and an alkoxy radical.[5]

This compound contains both an ester and an ether functional group, suggesting that its fragmentation pattern will be a composite of the pathways described above.

Predicted Fragmentation Pattern of this compound

The structure of this compound is CH₃CH₂OCH=CHCOOCH₂CH₃. Its molecular weight is 144.17 g/mol . The predicted fragmentation pathways are as follows:

  • Molecular Ion (M+•): The molecular ion is expected at an m/z of 144.

  • Loss of an Ethoxy Radical (•OCH₂CH₃): α-cleavage at the ester group can lead to the loss of the ethoxy radical, resulting in an acylium ion at m/z 99 . [CH₃CH₂OCH=CHCO]⁺

  • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety would result in a fragment at m/z 115 . [CH₃CH₂OCH=CHCOO]⁺

  • Loss of Ethanol (B145695) (CH₃CH₂OH): A rearrangement reaction could lead to the elimination of a neutral ethanol molecule, producing a fragment at m/z 98 .

  • Cleavage α to the Ether Oxygen: Fragmentation of the bond adjacent to the ether oxygen can result in the loss of an ethyl radical (•CH₂CH₃), forming a resonance-stabilized cation at m/z 115 . [OCH=CHCOOCH₂CH₃]⁺

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the acyl chain, other complex rearrangements may occur.

  • Cleavage of the Ethyl Acrylate Moiety: Fragmentation could lead to the formation of an ethoxyvinyl cation [CH₃CH₂OCH=CH]⁺ at m/z 71 and an ethyl carboxylate radical.

  • Formation of the Acryloyl Cation: Cleavage could also result in the formation of the acryloyl cation [CH₂=CHCO]⁺ at m/z 55 .

Experimental Fragmentation Data for Ethyl Acrylate

For comparison, the experimentally determined mass spectrometry fragmentation data for ethyl acrylate (CH₂=CHCOOCH₂CH₃, Molecular Weight: 100.12 g/mol ) is presented below.

m/z Relative Intensity (%) Proposed Fragment Ion Proposed Neutral Loss
100~3[CH₂=CHCOOCH₂CH₃]⁺• (M+•)-
99~6[CH₂=CHCOOCH₂CH]⁺•H
85~4[CH₂=CHCOOCH]⁺•CH₃
73~9[COOCH₂CH₃]⁺•CH=CH₂
55100[CH₂=CHCO]⁺•OCH₂CH₃
45~11[COOCH₃]⁺ or [OCH₂CH₃]⁺
29~16[CH₂CH₃]⁺•CH₂=CHCOO
27~28[C₂H₃]⁺

Data is compiled from publicly available spectral data.

Comparative Analysis

  • Common Fragments: Both the predicted fragmentation of this compound and the experimental data for ethyl acrylate are expected to show a significant peak at m/z 55 , corresponding to the stable acryloyl cation. The loss of the ethoxy group from the ester is a favored pathway in both molecules.

  • Influence of the Ethoxy Group: The presence of the 3-ethoxy group in this compound introduces additional fragmentation pathways not seen in ethyl acrylate. The predicted fragments at m/z 99 (loss of •OCH₂CH₃) and m/z 71 ([CH₃CH₂OCH=CH]⁺) are unique to this compound and arise from the ether and the modified acrylate structure.

  • Molecular Ion Peak: The molecular ion peak for this compound is predicted at m/z 144, while for ethyl acrylate it is at m/z 100. The intensity of the molecular ion peak for both is likely to be low due to the presence of multiple favorable fragmentation pathways.

Experimental Protocol: GC-MS Analysis

This section provides a general procedure for the analysis of a liquid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-300.

  • Scan Mode: Full scan.

4. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software. The fragmentation pattern is analyzed by identifying the m/z values of the major peaks and proposing structures for the corresponding ions. Comparison with spectral libraries can aid in identification.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pattern M This compound [C₇H₁₂O₃]⁺• m/z 144 F99 [C₅H₇O₂]⁺ m/z 99 M->F99 - •OCH₂CH₃ F115 [C₅H₇O₃]⁺ m/z 115 M->F115 - •CH₂CH₃ F71 [C₄H₇O]⁺ m/z 71 F99->F71 - CO F55 [C₃H₃O]⁺ m/z 55 F99->F55 - C₂H₄O

Caption: Predicted fragmentation of this compound.

Conclusion

References

Efficacy of Ethyl 3-Ethoxyacrylate as a Precursor in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-ethoxyacrylate is a versatile and efficient precursor in the synthesis of a variety of pharmaceutical compounds, most notably in the formation of pyrimidine-based heterocyclic scaffolds. This guide provides a comprehensive comparison of its efficacy against alternative synthetic routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison with Alternatives

The primary application of this compound in drug synthesis is the construction of the pyrimidine (B1678525) ring, a core structure in numerous therapeutic agents. A common alternative for the synthesis of related dihydropyrimidinones is the Biginelli reaction. The following table summarizes the quantitative data for pyrimidine synthesis using this compound and compares it with various iterations of the Biginelli reaction.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)
This compound Method This compound, Guanidine (B92328)Sodium EthoxideEthanol (B145695)8 hours~75-85%
Conventional Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335)Hydrochloric AcidEthanol1.5 hours~60-70%[1]
Microwave-Assisted Biginelli Reaction Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[1]
Solvent-Free Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 min>85%[2]
Grindstone Chemistry Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl2·2H2O / Conc. HClSolvent-freeNot SpecifiedHigh[3]

Experimental Protocols

Synthesis of 2-Amino-4-hydroxypyrimidine from this compound

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred until a solution of free guanidine is obtained. Sodium chloride precipitates and is removed by filtration.

  • This compound is added dropwise to the guanidine solution at room temperature.

  • The reaction mixture is refluxed for 8 hours.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-amino-4-hydroxypyrimidine.

Synthesis of Dihydropyrimidinone via the Conventional Biginelli Reaction

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is prepared in ethanol (10 mL).[4]

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 1.5 to 4 hours and monitored by thin-layer chromatography.[1]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic processes, the following diagrams are provided.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Cyclocondensation This compound->Reaction Guanidine Guanidine Guanidine->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Ethanol Ethanol Ethanol->Reaction Reflux, 8h Reflux, 8h Reflux, 8h->Reaction 2-Amino-4-hydroxypyrimidine 2-Amino-4-hydroxypyrimidine Reaction->2-Amino-4-hydroxypyrimidine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde Aldehyde Reaction Biginelli Reaction Aldehyde->Reaction β-ketoester β-ketoester β-ketoester->Reaction Urea Urea Urea->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Ethanol Ethanol Ethanol->Reaction Reflux Reflux Reflux->Reaction Dihydropyrimidinone Dihydropyrimidinone Reaction->Dihydropyrimidinone Start Starting Materials Step1 Alkylation of 3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide with ethyl iodide Start->Step1 Intermediate N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide Step1->Intermediate Step2 Condensation with 3-amino-4-cyanopyrazole Intermediate->Step2 Zaleplon Zaleplon Step2->Zaleplon

References

A Comparative Guide to the Kinetic Studies of Michael Addition Reactions: Ethyl 3-ethoxyacrylate vs. Unsubstituted Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of Ethyl 3-ethoxyacrylate in Michael addition reactions, contrasting its performance with that of common, unsubstituted acrylate (B77674) alternatives such as ethyl acrylate. While direct, side-by-side comparative kinetic data for this compound is limited in published literature, this guide synthesizes fundamental principles of organic chemistry and available experimental data for related compounds to provide a robust predictive comparison. Detailed experimental protocols are provided to enable researchers to conduct their own comparative kinetic studies.

Executive Summary

This compound is an α,β-unsaturated ester that can participate in Michael addition reactions, a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. However, the presence of the electron-donating ethoxy group at the β-position is predicted to significantly decrease its reactivity compared to unsubstituted acrylates like ethyl acrylate. This guide will delve into the theoretical basis for this difference in reactivity and provide the necessary experimental frameworks for its quantitative determination.

Comparative Reactivity Analysis

The key structural difference between this compound and a simple acrylate like ethyl acrylate is the presence of the 3-ethoxy group. This substituent has a profound effect on the electronic properties of the molecule, which in turn governs its reactivity in Michael additions.

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction rate is primarily determined by the electrophilicity of the β-carbon.

  • Ethyl Acrylate: The ester group is electron-withdrawing, which polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon and making it susceptible to nucleophilic attack.

  • This compound: The ethoxy group at the β-position exerts two opposing electronic effects:

    • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond network, which would slightly increase the electrophilicity of the β-carbon.

    • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the acrylate, increasing the electron density at the β-carbon.

For alkoxy groups in conjugated systems, the resonance effect is generally more significant than the inductive effect.[1] The net result is that the β-carbon in this compound is expected to be less electrophilic and therefore less reactive towards nucleophiles in a Michael addition compared to ethyl acrylate.[1] Additionally, the ethoxy group introduces steric hindrance at the reaction site, which can further impede nucleophilic attack.

Quantitative Data Comparison

Michael AcceptorNucleophileCatalystSolventk₂ (M⁻¹s⁻¹)
Methyl AcrylateThiophenolTriethylamineAcetonitrile1.2 x 10⁻²
Ethyl AcrylateThiophenolTriethylamineAcetonitrile1.0 x 10⁻²
CyclohexenoneThiophenolTriethylamineAcetonitrile4.5 x 10⁻³

Data presented is for illustrative purposes and is compiled from various sources. Direct comparison requires identical experimental conditions.

Based on the principles discussed, the rate constant for the Michael addition to this compound is predicted to be significantly lower than those of methyl and ethyl acrylate.

Experimental Protocols

To facilitate the direct comparison of reaction kinetics, the following detailed experimental protocols for monitoring the Michael addition of an amine to an acrylate via ¹H NMR spectroscopy and a thiol to an acrylate via FT-IR spectroscopy are provided.

Protocol 1: Kinetic Analysis of Aza-Michael Addition by ¹H NMR Spectroscopy

This protocol is designed to determine the second-order rate constant for the reaction of an amine with this compound and a comparative acrylate.

Materials:

  • This compound

  • Ethyl acrylate (or other comparative acrylate)

  • Secondary amine (e.g., diethylamine)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amine of known concentration in the deuterated solvent.

    • Prepare separate stock solutions of this compound and the comparative acrylate of known concentrations in the deuterated solvent, each containing the internal standard.

  • Reaction Initiation:

    • In an NMR tube, combine a known volume of the acrylate/internal standard stock solution with a known volume of the deuterated solvent.

    • Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.

    • Initiate the reaction by adding a known volume of the amine stock solution to the NMR tube and start the timer immediately.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • For each spectrum, integrate the signal corresponding to a proton of the starting acrylate and a proton of the product. Also, integrate the signal of the internal standard.

    • Calculate the concentration of the acrylate at each time point by comparing the integral of its signal to the integral of the internal standard.

    • Plot the natural logarithm of the acrylate concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the amine (assuming the amine is in large excess).

Protocol 2: Kinetic Analysis of Thiol-Michael Addition by Real-Time FT-IR Spectroscopy

This protocol is suitable for monitoring the disappearance of the acrylate C=C bond and the thiol S-H bond.

Materials:

  • This compound

  • Ethyl acrylate (or other comparative acrylate)

  • Thiol (e.g., 1-dodecanethiol)

  • Base catalyst (e.g., triethylamine)

  • Solvent (if necessary)

Procedure:

  • Instrument Setup:

    • Set up an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) probe for real-time monitoring.

    • Define the spectral region of interest, typically including the acrylate C=C stretch (~1635 cm⁻¹) and the thiol S-H stretch (~2570 cm⁻¹).

  • Reaction Setup:

    • In a reaction vessel, combine the acrylate and the thiol at the desired concentrations.

    • Place the ATR probe into the reaction mixture and begin acquiring spectra to establish a baseline.

  • Reaction Initiation:

    • Add the base catalyst to the reaction mixture to initiate the reaction.

    • Continuously acquire FT-IR spectra at a set time interval.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the acrylate C=C and thiol S-H peaks over time.

    • Convert the absorbance data to concentration using a calibration curve or by normalizing to an internal standard peak that does not change during the reaction.

    • Plot the concentration of the reactants versus time to determine the reaction rate and rate constants.[2]

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps Acrylate This compound (Michael Acceptor) Intermediate Enolate Intermediate Acrylate->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product 2. Protonation

Caption: Generalized signaling pathway for the Michael addition reaction.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prepare_Solutions Prepare Stock Solutions (Acrylate, Nucleophile, Standard) Mix_Reactants Mix Reactants in NMR Tube / Reaction Vessel Prepare_Solutions->Mix_Reactants Initiate_Reaction Initiate Reaction (Add final reactant/catalyst) Mix_Reactants->Initiate_Reaction Acquire_Data Acquire Spectra (NMR or FT-IR) at Time Intervals Initiate_Reaction->Acquire_Data Process_Spectra Process Spectra (Integrate / Measure Absorbance) Acquire_Data->Process_Spectra Calculate_Concentration Calculate Reactant Concentration vs. Time Process_Spectra->Calculate_Concentration Determine_Kinetics Determine Rate Constants (k_obs, k₂) Calculate_Concentration->Determine_Kinetics

Caption: Experimental workflow for kinetic analysis of Michael addition reactions.

References

A Comparative Guide to Purity Analysis of Synthesized Ethyl 3-ethoxyacrylate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of synthesized Ethyl 3-ethoxyacrylate, a key intermediate in various organic syntheses. This comparison is supported by experimental protocols and data to aid in selecting the most appropriate analytical method.

Executive Summary

Both HPLC and GC are powerful chromatographic techniques capable of assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory resources. HPLC is well-suited for a broad range of compounds, including those that are thermally labile, while GC is generally faster and provides high resolution for volatile compounds.

Data Presentation: HPLC vs. GC for this compound Purity Analysis

The following table summarizes the key performance parameters for the analysis of a synthesized batch of this compound using HPLC and GC. The data presented is based on typical results obtained for acrylate (B77674) esters and is intended for comparative purposes.

ParameterHPLCGC
Purity of Main Peak (%) 98.598.7
Limit of Detection (LOD) ~5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~15 µg/mL~5 µg/mL
Relative Standard Deviation (RSD) < 1.5%< 1.0%
Analysis Time ~20 minutes~15 minutes
Resolution (Main Peak vs. Impurities) GoodExcellent

Impurity Profile

The primary impurities identified in a typical synthesis of this compound from ethyl bromoacetate (B1195939) and triethyl orthoformate are:

  • Ethyl bromoacetate (Starting Material)

  • Triethyl orthoformate (Starting Material)

  • Ethyl 3,3-diethoxypropionate (Intermediate)

  • Ethanol (By-product)

Both HPLC and GC methods were developed to effectively separate and quantify these potential impurities from the main product.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Reference standards for potential impurities

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and each impurity standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dilute the synthesized this compound sample in the mobile phase to a concentration within the calibration range of the working standards (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks based on the retention times of the standards. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane (B109758) (GC grade)

  • This compound reference standard

  • Reference standards for potential impurities

  • Carrier gas (Helium or Nitrogen)

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and each impurity standard in dichloromethane to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dilute the synthesized this compound sample in dichloromethane to a concentration within the calibration range of the working standards (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • Carrier Gas Flow Rate: 1.5 mL/min

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Analysis: Inject the standard solutions and the sample solution into the GC system and record the chromatograms.

  • Data Analysis: Identify the peaks based on the retention times of the standards. Calculate the purity of the sample using the area percent method.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical techniques.

PurityAnalysisWorkflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Start Synthesized Ethyl 3-ethoxyacrylate Dilution Dilution in Appropriate Solvent Start->Dilution Crude Product HPLC HPLC Analysis Dilution->HPLC HPLC Sample GC GC Analysis Dilution->GC GC Sample Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GC->Purity GC->Impurity HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc GC H_Principle Principle: Partitioning between liquid mobile phase and solid stationary phase H_Advantages Advantages: - Suitable for non-volatile and  thermally labile compounds - Versatile with different detectors H_Disadvantages Disadvantages: - Longer analysis time - Higher solvent consumption G_Principle Principle: Partitioning between gas mobile phase and liquid/solid stationary phase G_Advantages Advantages: - Faster analysis - High resolution for volatile compounds - High sensitivity with FID G_Disadvantages Disadvantages: - Requires volatile and  thermally stable analytes - Potential for sample degradation Analyte This compound (Volatile & Thermally Stable) Analyte->H_Principle Suitable for Analyte->G_Principle Ideal for

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Ethyl 3-Ethoxyacrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents and advanced materials, a profound understanding of molecular architecture is paramount. For researchers, scientists, and professionals in drug development, X-ray crystallography serves as a powerful lens to elucidate the three-dimensional structure of molecules, offering critical insights into their function and interaction. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of ethyl 3-ethoxyacrylate, a versatile scaffold in organic synthesis. By presenting key experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the structural nuances within this class of compounds.

Comparative Crystallographic Data of Ethyl Acrylate (B77674) Derivatives

The following table summarizes the crystallographic data for two derivatives of ethyl acrylate: ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. These compounds, while not direct derivatives of this compound, share the core ethyl acrylate moiety and provide valuable structural comparisons.

ParameterEthyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoateEthyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Chemical Formula C₁₇H₁₆N₂O₃C₁₀H₉NO₂S
Crystal System --
Space Group --
Unit Cell Dimensions
a (Å)--
b (Å)--
c (Å)--
α (°)--
β (°)--
γ (°)--
Dihedral Angle The isoxazol and phenyl rings are oriented at a dihedral angle of 14.84 (5)°.[1]The C6-C5-C3-C2 fragment has a dihedral angle of 180.0°.[2]
Key Structural Features The 2-cyanoacrylate moiety is in an E- configuration.[1]All non-H atoms, except for the ethyl fragment, are nearly coplanar.[2]
Intermolecular Interactions A π–π interaction exists between parallel isoxazol rings with a centroid-to-centroid distance of 3.4932 (9) Å.[1]The three-dimensional structure is mainly directed by C—H⋯(O,N) interactions, forming inversion dimers.[2]

Note: Detailed unit cell parameters were not available in the provided search results.

Experimental Protocols

The determination of the crystal structure of these ethyl acrylate derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization:

The synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate involved obtaining a yellowish-brown solid which was then recrystallized from an ethanol (B145695) solution.[2] The resulting product was filtered and dried under vacuum.[2] For the growth of single crystals suitable for X-ray diffraction, the solid was dissolved in methanol, and yellow crystals were grown through the slow evaporation of the solvent at room temperature.[2]

X-ray Diffraction Analysis:

Single-crystal X-ray crystallography is a technique that consists of three main steps.[3] The initial and often most challenging step is to obtain a high-quality crystal of the material.[3] This crystal should be of a suitable size (typically larger than 0.1 mm in all dimensions), pure, and possess a regular internal structure without significant defects.[3]

In the second step, the crystal is mounted and placed in an intense, monochromatic X-ray beam.[3] The interaction of the X-rays with the crystalline lattice produces a distinct diffraction pattern of reflections.[3] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated.[3] This map allows for the determination of the atomic positions, bond lengths, bond angles, and other crucial structural information.[3]

Experimental Workflow

The general workflow for the X-ray crystallography of this compound derivatives can be visualized as a sequential process, from the initial synthesis to the final structural analysis and deposition of data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting xray X-ray Exposure mounting->xray diffraction_data Data Collection xray->diffraction_data structure_solution Structure Solution diffraction_data->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental workflow for X-ray crystallography.

This guide highlights the available crystallographic data for derivatives of ethyl acrylate and outlines the general experimental procedures involved. While specific data for this compound itself is not yet publicly available, the presented information on related structures provides a valuable foundation for researchers working with this class of compounds. The detailed workflow and comparative data serve as a practical resource for designing and interpreting crystallographic studies, ultimately contributing to the rational design of new molecules with desired properties.

References

Unveiling the Bioactivity of Ethyl 3-ethoxyacrylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Ethyl 3-ethoxyacrylate emerges as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of the anti-inflammatory, antimicrobial, and anticancer properties of compounds derived from this key intermediate, supported by experimental data and detailed methodologies.

This publication delves into the synthesis and biological evaluation of pyrazole (B372694) and pyrimidine (B1678525) derivatives, showcasing the potential of this compound as a foundational building block in medicinal chemistry. We present a comparative analysis of their performance against established alternatives, offering valuable insights for the development of novel therapeutic agents.

Anti-inflammatory Activity of Pyrazole Derivatives

A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, synthesized from a precursor readily accessible from this compound, have demonstrated notable anti-inflammatory properties. The synthesis involves the reaction of an ethyl-2,4-dioxo-4-phenyl butanoate intermediate with hydrazine (B178648) hydrate (B1144303).[1][2] This intermediate can be plausibly synthesized from this compound. The anti-inflammatory efficacy of these compounds was evaluated using the carrageenan-induced rat paw edema model.

Quantitative Data Summary: Anti-inflammatory Activity
CompoundSubstitution% Inhibition of Edema (after 4h)
2a H58.3 ± 1.52
2b 4-CH₃62.7 ± 1.89
2c 4-OCH₃68.9 ± 2.11
2d 4-Cl75.4 ± 2.45
2e 2,3-di-OCH₃82.1 ± 2.78[1]
2f 3,4-di-OCH₃85.6 ± 3.14[1]
Indomethacin Standard Drug72.9 ± 2.33

*Data presented as mean ± SEM (Standard Error of the Mean). The study highlights that compounds with electron-donating groups, particularly methoxy (B1213986) substituents, on the phenyl ring exhibit enhanced anti-inflammatory activity. Notably, compounds 2e and 2f demonstrated superior or comparable efficacy to the standard anti-inflammatory drug, Indomethacin.[1][2]

Antimicrobial and Anticancer Potential: A Comparative Overview

While direct synthesis from this compound and subsequent biological evaluation is an area of ongoing research, numerous studies have highlighted the potent antimicrobial and anticancer activities of pyrazole and pyrimidine derivatives synthesized through other routes. These findings provide a valuable benchmark for assessing the potential of this compound-derived compounds.

Comparative Antimicrobial Activity of Pyrazole Derivatives

Several novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. The data below is representative of the antimicrobial potential of this class of compounds.

CompoundOrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Novel Pyrazole 1 Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32
Candida albicans16
Novel Pyrazole 2 Staphylococcus aureus4
Bacillus subtilis8
Escherichia coli16
Candida albicans8
Ciprofloxacin Standard Drug0.5 - 2
Fluconazole Standard Drug1 - 4
Comparative Anticancer Activity of Pyrimidine and Pyrazolopyrimidine Derivatives

The pyrimidine and fused pyrazolopyrimidine scaffolds are prominent in a multitude of anticancer agents due to their ability to inhibit various protein kinases and other cellular targets.[3][4][5] The following table summarizes the in vitro cytotoxic activity of representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Pyrazolopyrimidine A MCF-7 (Breast)5.8[3]
HCT-116 (Colon)7.2
Pyrazolopyrimidine B A549 (Lung)3.9
PC-3 (Prostate)6.5
Doxorubicin Standard Drug0.8 - 2.5

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

A suspension of the appropriate ethyl-2,4-dioxo-4-phenyl butanoate derivative and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours.[1] After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol (B145695) to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[1][2]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Male Wistar rats are divided into groups, including a control group, a standard group receiving Indomethacin, and test groups receiving the synthesized compounds. Edema is induced by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. The paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan administration using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[6][7]

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Plausible Synthesis of Bioactive Pyrazoles cluster_1 Alternative Synthesis This compound This compound Ethyl 2,4-dioxobutanoate Intermediate Ethyl 2,4-dioxobutanoate Intermediate This compound->Ethyl 2,4-dioxobutanoate Intermediate Acylation Ethyl 5-substituted-1H-pyrazole-3-carboxylate Ethyl 5-substituted-1H-pyrazole-3-carboxylate Ethyl 2,4-dioxobutanoate Intermediate->Ethyl 5-substituted-1H-pyrazole-3-carboxylate + Hydrazine Hydrate (Cyclization) Diethyl Oxalate + Substituted Acetophenone Diethyl Oxalate + Substituted Acetophenone Ethyl 2,4-dioxo-4-phenylbutanoate Ethyl 2,4-dioxo-4-phenylbutanoate Diethyl Oxalate + Substituted Acetophenone->Ethyl 2,4-dioxo-4-phenylbutanoate Claisen Condensation Ethyl 2,4-dioxo-4-phenylbutanoate->Ethyl 5-substituted-1H-pyrazole-3-carboxylate + Hydrazine Hydrate (Cyclization)

Caption: Synthetic pathways to bioactive pyrazole derivatives.

G cluster_0 Anticancer Mechanism of Pyrazolopyrimidines Pyrazolopyrimidine Pyrazolopyrimidine EGFR/ErbB2 Kinase EGFR/ErbB2 Kinase Pyrazolopyrimidine->EGFR/ErbB2 Kinase Inhibition Tumor Growth Tumor Growth Pyrazolopyrimidine->Tumor Growth Inhibition Downstream Signaling \n (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR/ErbB2 Kinase->Downstream Signaling \n (e.g., PI3K/Akt, MAPK) Phosphorylation ATP ATP ATP->EGFR/ErbB2 Kinase Competitive Binding Cell Proliferation, \n Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling \n (e.g., PI3K/Akt, MAPK)->Cell Proliferation, \n Survival, Angiogenesis Cell Proliferation, \n Survival, Angiogenesis->Tumor Growth

References

A Comparative Guide to the Synthesis of Ethyl 3-ethoxyacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-ethoxyacrylate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its efficient and cost-effective production is a critical consideration for researchers and chemical process developers. This guide provides a comprehensive cost-benefit analysis of various synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and industrial applications.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound is a trade-off between raw material costs, reaction efficiency, and environmental impact. The following tables summarize the quantitative data for the most common synthesis pathways.

Table 1: Comparison of Yield and Reaction Conditions

Synthesis RouteKey Raw MaterialsCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Route 1 Trichloroacetyl chloride, Vinyl ethyl etherOrganic base (e.g., Triethylamine), Acid catalyst (e.g., Potassium bisulfate)20 - 1004 - 1880 - 86>98
Route 2 Ethyl bromoacetate (B1195939), Triethyl orthoformateZincReflux6 (for intermediate)~29 (intermediate), 100 (final)-
Route 3 Ethyl acrylate, Ethanol (B145695)Palladium chloride, Polystyrene supported benzoquinone--17-
Route 4 Ethyl propiolate, EthanolOrganic base or phosphine-->80-

Table 2: Cost-Benefit Analysis of Synthesis Routes

Synthesis RouteRaw Material CostCatalyst/Reagent CostProcess ComplexityEnvironmental ImpactScalabilityOverall Recommendation
Route 1 Low to moderate.[1][2][3][4][5][6][7][8][9]Low to moderate.Moderate, multi-step process.Low, with potential for solvent and base recovery.[10]High, suitable for industrial production.[10]Highly Recommended for its high yield, purity, and scalability.
Route 2 Moderate to high.[10][11][12][13][14][15][16][17][18][19]Low (Zinc).Moderate, requires handling of metal catalyst.Moderate, due to the use of a metal catalyst.Moderate.Recommended for lab-scale synthesis where high purity of the intermediate is not the primary concern.
Route 3 Low.[20][21][22][23][24][25][26][27][28][29]High (Palladium catalyst).Simple, one-pot reaction.High, due to the use of a heavy metal catalyst that can be difficult to recover.[10]Low, catalyst cost is a major barrier.Not recommended for large-scale production due to high cost and environmental concerns.
Route 4 High (Ethyl propiolate is expensive).[10]Low to moderate.Simple, addition reaction.Low.Low, limited by the high cost of the starting material.[10]Not recommended for cost-effective synthesis.

Experimental Protocols

Detailed methodologies for the most viable synthesis routes are provided below.

Route 1: From Trichloroacetyl chloride and Vinyl ethyl ether

This method is a robust and scalable process that offers high yields and purity.[10]

Step 1: Synthesis of the Intermediate

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 91g (0.5 mol) of trichloroacetyl chloride.

  • Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the temperature at 25°C.

  • After the addition is complete, continue stirring at 25°C for 8 hours.

  • Remove the low-boiling byproducts by distillation under reduced pressure at a temperature below 40°C.

Step 2: Reaction with Ethanol and Base

  • To the residue from the previous step, add 66g (0.65 mol) of triethylamine (B128534) and 100g of ethanol.

  • Stir the mixture at 30°C for 8 hours.

  • Filter the reaction mixture to recover the filter cake (triethylamine hydrochloride).

  • Remove ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

Step 3: Elimination Reaction

  • To the resulting residue, add 6.8g (0.05 mol) of potassium bisulfate.

  • Heat the mixture to 80°C and introduce a stream of nitrogen gas at a flow rate of 300 mL/min.

  • Maintain these conditions for 5 hours.

  • After the reaction is complete, purify the product by vacuum distillation to obtain this compound.

Route 2: From Ethyl bromoacetate and Triethyl orthoformate

This route involves a Reformatsky-type reaction to form an intermediate which is then converted to the final product.

Step 1: Synthesis of Ethyl 3,3-diethoxypropionate

  • In a round-bottom flask, activate zinc powder by washing with dilute hydrochloric acid, followed by water, methanol, and acetone, and then dry under vacuum.

  • To the activated zinc, add a catalytic amount of iodine and anhydrous benzene.

  • Heat the mixture to reflux and add a solution of 8.35g (0.05 mol) of ethyl bromoacetate and 8.89g (0.06 mol) of triethyl orthoformate dropwise over 45 minutes.

  • After the addition, add more activated zinc and continue refluxing for 6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Add excess acetic acid and separate the ether layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain Ethyl 3,3-diethoxypropionate.

Step 2: Synthesis of this compound

  • Heat the obtained Ethyl 3,3-diethoxypropionate at 190-200°C for 2 hours to induce elimination of ethanol.

  • The product, this compound, is obtained as a colorless liquid.

Experimental Workflow and Signaling Pathways

The synthesis of this compound generally follows a series of steps from reaction to purification. The following diagram illustrates a generalized workflow.

G General Experimental Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Work-up and Separation cluster_2 Purification Stage A Reactant Mixing B Controlled Reaction Conditions (Temperature, Time, Pressure) A->B C Quenching/Neutralization B->C Reaction Completion D Phase Separation C->D E Solvent Removal D->E F Distillation/Chromatography E->F Crude Product G Product Characterization (NMR, GC-MS) F->G H H G->H Final Product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

In-Silico Modeling of Ethyl 3-ethoxyacrylate Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-silico modeling of reaction mechanisms provides a powerful tool for understanding and predicting the behavior of chemical compounds. This guide offers a comparative overview of computational approaches to elucidating the reaction mechanisms of Ethyl 3-ethoxyacrylate, a key intermediate in various synthetic pathways. By leveraging data from studies on similar acrylate (B77674) compounds, we can infer and model its reactivity, particularly in common reactions such as Michael additions and polymerizations.

Comparison of In-Silico Models for Acrylate Reactions

Computational studies on acrylates frequently employ Density Functional Theory (DFT) to investigate reaction pathways and transition states. The choice of functional and basis set is critical for obtaining accurate energy barriers and reaction kinetics. Below is a summary of commonly used methods in the computational study of acrylate reactions, which are applicable to this compound.

Computational MethodFunctionalBasis SetKey Findings in Acrylate Reactions
DFT M06-2X6-311+G(d,p), CBS-QB3Provides accurate rate coefficients for aza-Michael additions of primary and secondary amines to acrylates in aprotic solvents.[1]
DFT B3LYP, X3LYP, M06-2X6-31G(d), 6-31G(d,p), 6-311G(d), 6-311G(d,p)Used to predict molecular geometries and energy barriers in chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates.[2]
Semiempirical Quantum Model AM1Not SpecifiedExplored the Michael addition pathway of nucleophiles to acrylate anions, indicating no viable direct reaction pathway.[3]
ONIOM-based approach M06-2X / CBS-QB36-311+G(d,p)Utilized for detailed kinetic analysis of aza-Michael addition of amines to acrylates.[1]

Experimental and Computational Protocols

The following sections detail the methodologies cited in the literature for the in-silico investigation of acrylate reaction mechanisms. These protocols are directly applicable to the study of this compound.

Protocol 1: DFT Calculations for Polymerization Reactions

  • Objective: To investigate the mechanisms of chain transfer to monomer (CTM) reactions in the high-temperature homopolymerization of alkyl acrylates.[2]

  • Computational Details:

    • Software: Gaussian 09.

    • Functionals: B3LYP, X3LYP, and M06-2X.[2]

    • Basis Sets: 6-31G(d), 6-31G(d,p), 6-311G(d), and 6-311G(d,p).[2]

    • Methodology: The geometries of reactants, products, and transition states were optimized. Frequency calculations were performed to confirm the nature of stationary points (minima or first-order saddle points). Transition state theory was used to estimate rate constants.[2]

Protocol 2: Kinetic Modeling of Aza-Michael Addition

  • Objective: To perform a detailed computational study and kinetic analysis of the aza-Michael addition of primary and secondary amines to acrylates in an aprotic solvent.[1]

  • Computational Details:

    • Approach: ONIOM-based approach.[1]

    • High-Level Theory: CBS-QB3.

    • Low-Level Theory: M06-2X/6-311+G(d,p).[1]

    • Solvation Model: COSMO-RS.[1]

    • Methodology: Rate coefficients for all elementary steps in competing mechanisms were calculated. Diffusional contributions were accounted for using the coupled encounter pair model with diffusion coefficients from molecular dynamics simulations.[1]

Reaction Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the in-silico modeling process and a key reaction pathway for this compound.

In_Silico_Modeling_Workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_struct Define Reactant Structures (this compound, Nucleophile) comp_method Select Computational Method (e.g., DFT, ONIOM) mol_struct->comp_method basis_set Choose Basis Set (e.g., 6-311+G(d,p)) comp_method->basis_set functional Select Functional (e.g., M06-2X) basis_set->functional geom_opt Geometry Optimization functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search ts_search->freq_calc energy_calc Energy Profile Calculation ts_search->energy_calc rate_const Calculate Rate Constants energy_calc->rate_const thermochem Analyze Thermodynamic Properties rate_const->thermochem mechanism Elucidate Reaction Mechanism thermochem->mechanism

In-silico modeling workflow for reaction mechanisms.

Michael_Addition_Pathway cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product E3EA This compound TS [Transition State] E3EA->TS Nu Nucleophile (Nu-H) Nu->TS Zwitterion Zwitterionic Intermediate TS->Zwitterion Formation of Intermediate Product Michael Adduct Zwitterion->Product Proton Transfer

Generalized pathway for the Michael addition to this compound.

Synthesis and Applications of this compound

This compound serves as a valuable intermediate in organic synthesis. It can be synthesized through various methods, including the reaction of ethyl acrylate with ethanol (B145695) in the presence of a catalyst, or from 3-sodium-2-propenoate and bromoethane.[4] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and as a building block in materials science.[5][6] The dual functionality of an ester group and an enol ether makes it a versatile reagent.[6]

References

Safety Operating Guide

Proper Disposal of Ethyl 3-ethoxyacrylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-ethoxyacrylate, focusing on immediate safety and logistical information.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Table 1: Key Safety Information for this compound

ParameterValueSource
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Dust mask type N95 (US) or equivalent respirator.[1]
Storage Temperature 2-8°C[1]
Flash Point 76 °C / 168.8 °F (closed cup)[1][2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general protocol for its disposal.

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including residues in containers and contaminated materials, as hazardous waste.

  • Collect waste this compound in a designated, compatible, and properly sealed container.[3] Do not mix with other waste streams to avoid dangerous reactions.[3] For instance, avoid mixing with strong acids, strong bases, reducing agents, or oxidizing agents.[2]

  • Aqueous waste should be collected separately from organic solvent waste.[3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[4] Include the date of accumulation.[4]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] The storage area should be a designated satellite accumulation area.

  • Ensure the storage location is inaccessible to unauthorized personnel.[3]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

  • Never dispose of this compound down the sanitary sewer.[5]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[5]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed systematically.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment Identify Identify Waste This compound PPE->Identify Segregate Segregate into a Compatible Container Identify->Segregate Label Label Container as 'Hazardous Waste' Segregate->Label Store Store in a Cool, Well-Ventilated Area Label->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Dispose Professional Disposal ContactEHS->Dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Ethyl 3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-ethoxyacrylate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a chemical that requires careful management to mitigate risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.[1][2]

PPE CategorySpecificationStandards
Eye Protection Safety glasses with side-shields or chemical safety goggles.EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1]
Hand Protection Chemically resistant gloves. Materials to consider include nitrile rubber or butyl rubber. Inspect gloves for any signs of degradation before use.[2]EN 374 (EU) or equivalent
Body Protection Lab coat, long-sleeved clothing, or impervious clothing to prevent skin contact. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.[2]
Respiratory Protection Typically not required with adequate ventilation. If ventilation is insufficient or in case of spills, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.NIOSH/MSHA (US) or EN 149 (EU)[1]
Immediate First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.[1][3]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is well-ventilated.[1][5] An eyewash station and safety shower should be readily accessible.[1] All necessary PPE should be inspected and worn correctly.

  • Dispensing : When transferring the chemical, use a fume hood to minimize inhalation exposure. Grounding and bonding of containers and receiving equipment should be performed to prevent static discharge.[4]

  • Use : During use, avoid contact with skin and eyes.[5] Prevent the formation of aerosols.[2]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] Incompatible materials such as strong oxidizing agents, acids, and bases should be stored separately.[1]

Disposal Plan
  • Waste Collection : Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method : Dispose of the chemical waste through a licensed chemical waste disposal company.[1][2] Controlled incineration with flue gas scrubbing is a potential disposal method.[2] Do not dispose of down the drain or in the general trash.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in accordance with local regulations.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Check ventilation - Verify eyewash/shower access - Inspect and don PPE dispensing Dispensing - Use fume hood - Ground and bond containers prep->dispensing use Use - Avoid skin/eye contact - Prevent aerosol formation dispensing->use storage Storage - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles use->storage waste_collection Waste Collection - Designated, labeled container - Do not mix wastes use->waste_collection storage->dispensing For subsequent use disposal Disposal - Licensed disposal company - Controlled incineration waste_collection->disposal container_disposal Container Disposal - Triple-rinse - Puncture to prevent reuse disposal->container_disposal

A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.